molecular formula C7H14O B1631063 2-Heptenol CAS No. 22104-77-4

2-Heptenol

Cat. No.: B1631063
CAS No.: 22104-77-4
M. Wt: 114.19 g/mol
InChI Key: ASFYPVGAALGVNR-AATRIKPKSA-N
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Description

2-Heptenol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound trans-2-Hepten-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244909. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hept-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h5-6,8H,2-4,7H2,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFYPVGAALGVNR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879009
Record name 2-Hepten-1-ol, (E)-
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Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33467-76-4, 22104-77-4
Record name trans-2-Hepten-1-ol
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Record name 2-Heptenol
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Record name trans-2-Hepten-1-ol
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Record name (E)-hept-2-en-1-ol
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Deep Dive: 2-Heptenol in Fruit Flavor & Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Heptenol (C₇H₁₄O) represents a critical "bridge molecule" in flavor chemistry, spanning the sensory gap between the sharp, grassy notes of C6 aldehydes (hexanals) and the waxy, fatty profiles of longer-chain alcohols. While less ubiquitous than its homologue cis-3-hexenol (Leaf Alcohol), this compound is the defining signature of specific exotic fruit profiles—most notably Prickly Pear (Opuntia ficus-indica) and specific melon varieties.

This guide provides a technical analysis of this compound, focusing on its biosynthetic origin via the lipoxygenase (LOX) pathway, its stereochemical impact on sensory perception, and validated protocols for its extraction and quantification in complex matrices.

Part 1: Chemical Characterization & Sensory Architecture

Stereochemical Impact

This compound exists primarily in two geometric isomers. In fruit volatiles, the (E)-isomer (trans) is the predominant contributor to the characteristic "green-fruity" profile.

Parameter(E)-2-Heptenol(Z)-2-Heptenol
CAS Number 33467-76-460495-25-6
Odor Descriptor Green, fatty, citrus-like, spicy undertoneWaxy, green, less diffusive
Odor Threshold ~400 ppb (in water)Higher (less potent)
LogP 2.24 (approx)2.24 (approx)
Boiling Point 170-172°C168-170°C

Sensory Causality: The presence of the double bond at the C2 position, conjugated with the hydroxyl group, imparts a "sharpness" that distinguishes it from the saturated heptanol (which smells purely fatty/waxy). The (E)-configuration allows for better binding affinity with olfactory receptors associated with "freshness," modulating the perception of sweetness in fruit flavors without adding sugar.

Matrix Interactions

In aqueous solutions (beverages), this compound is relatively stable. However, in high-lipid matrices (emulsions, creams), its partition coefficient (LogP ~2.2) causes it to migrate into the lipid phase, significantly suppressing its headspace intensity. Formulators must account for this matrix suppression effect by increasing dosage in high-fat applications (e.g., dairy bases) by a factor of 2.5x to 3x compared to aqueous bases.

Part 2: Biosynthetic Origins (The Mechanism)

The generation of this compound in plant tissue is not a primary metabolic process but a secondary response, often triggered by tissue disruption (ripening or cutting). It is a downstream product of the Lipoxygenase (LOX) Pathway , specifically involving the reduction of its aldehyde precursor.

The Pathway Logic
  • Precursor Release: Lipases release Polyunsaturated Fatty Acids (PUFAs) like Linoleic Acid from membrane lipids.[1]

  • Oxygenation: Lipoxygenases (LOX) oxidize PUFAs into hydroperoxides.

  • Cleavage: Hydroperoxide Lyase (HPL) cleaves these into aldehydes (e.g., (E)-2-Heptenal).

  • Reduction (The Critical Step): Alcohol Dehydrogenase (ADH) reduces the aldehyde to the alcohol (this compound).

Technical Note: Unlike C6 volatiles (hexenals) which derive strictly from 13-hydroperoxides of linolenic acid, C7 volatiles like this compound often arise from the beta-oxidation of longer chain fatty acids or specific LOX cleavage of minor fatty acid species.

Biosynthetic Pathway Diagram

Biosynthesis Linoleic Linoleic Acid (C18:2) LOX Lipoxygenase (LOX) Linoleic->LOX Hydroperoxide Fatty Acid Hydroperoxide (9-HPOD / 13-HPOD) HPL Hydroperoxide Lyase (Cleavage) Hydroperoxide->HPL Heptenal (E)-2-Heptenal (Green/Sharp Aldehyde) ADH Alcohol Dehydrogenase (ADH) Heptenal->ADH Heptenol (E)-2-Heptenol (Green/Fruity Alcohol) LOX->Hydroperoxide HPL->Heptenal Oxidative Cleavage ADH->Heptenol Reduction (NADH dependent)

Figure 1: The enzymatic cascade transforming fatty acids into this compound. The ADH reduction step is critical for shifting the aroma from "pungent" (aldehyde) to "fruity" (alcohol).

Part 3: Analytical Methodologies

Quantifying this compound requires preventing thermal degradation and artifact formation. Headspace Solid-Phase Microextraction (HS-SPME) is the superior protocol over solvent extraction, as it eliminates solvent peaks that often co-elute with C7 volatiles.

Validated Protocol: HS-SPME-GC-MS

Objective: Quantification of (E)-2-heptenol in fruit puree.

Step 1: Sample Preparation
  • Matrix Modification: Weigh 5.0 g of fruit homogenate into a 20 mL headspace vial.

  • Enzyme Inhibition: Immediately add 2 mL of saturated CaCl₂ solution.

    • Why? Calcium chloride inhibits enzyme activity (preventing artificial volatile generation during heating) and provides a "salting out" effect to increase headspace concentration.

  • Internal Standard: Add 10 µL of 2-octanol (100 ppm in methanol).

    • Why? 2-Octanol is structurally similar but absent in most target fruits, ensuring accurate normalization.

Step 2: SPME Extraction
  • Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Why? The triple-phase fiber covers the polarity range of alcohols (PDMS) and small volatiles (Carboxen/DVB).

  • Incubation: 40°C for 30 minutes with agitation (250 rpm).

    • Why? 40°C is the "Goldilocks" zone—warm enough to volatilize this compound, cool enough to prevent Maillard reactions.

Step 3: GC-MS Parameters[2]
  • Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm).

    • Why? Polar columns separate isomers ((E) vs (Z)) significantly better than non-polar columns.

  • Injector: Splitless mode, 250°C.

  • Oven Program: 40°C (hold 2 min)

    
     5°C/min 
    
    
    
    230°C.
  • Identification: Target Ion (m/z) 55, 70, 83 .

    • Validation: Calculate Linear Retention Index (LRI) using C7-C30 alkane standards. (E)-2-Heptenol typically elutes at LRI 1400-1450 on Wax columns.

Analytical Workflow Diagram

Analysis Sample Fruit Matrix + CaCl2 + IS SPME HS-SPME (DVB/CAR/PDMS) 40°C / 30min Sample->SPME Volatilization GC Gas Chromatography (Polar Column) SPME->GC Desorption MS Mass Spectrometry (SIM Mode: m/z 55, 70) GC->MS Separation Data Quantification (Peak Area Ratio vs IS) MS->Data Integration

Figure 2: Workflow for the isolation and quantification of this compound, emphasizing the 'salting out' and fiber selection steps.

Part 4: Industrial Application & Safety

Formulation Strategy

In flavor creation, this compound is rarely used as a "mono-flavor." It functions as a modifier .

  • Green Apple: 0.5 - 2.0 ppm adds the "skin" note, reducing the candy-like impression of amyl acetate.

  • Tequila/Agave Flavors: Essential for the "fatty/waxy" mouthfeel associated with agave distillation.

  • Masking: At sub-threshold levels (<50 ppb), it can mask metallic off-notes in high-intensity sweetener blends by occupying lipid-sensing receptors.

Regulatory Status
  • FEMA GRAS: this compound (specifically the (E)-isomer) is generally recognized as safe when used at current levels.

  • EU Regulation: Listed in the EU Register of Flavoring Substances (FL-no: 02.096).

  • Toxicology: Rapidly metabolized via oxidation to heptenoic acid and subsequent beta-oxidation in the fatty acid cycle. No genotoxicity observed at flavor usage levels.

References

  • The Good Scents Company. (n.d.). (E)-2-Hepten-1-ol Data Sheet. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2023). GRAS Flavoring Substances List. Retrieved from [Link]

  • Arena, E., et al. (2001). Aroma value of volatile compounds of prickly pear (Opuntia ficus-indica (L.) Mill.[2] Cactaceae). Food Chemistry. (Contextualized from search results on Opuntia volatiles).

  • Schwab, W., et al. (2008). Biosynthesis of plant volatiles: Nature's diversity and ingenuity. Science. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 5364690 (Trans-2-Heptenol). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties and Boiling Point of 2-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Hepten-1-ol in Research and Development

2-Hepten-1-ol, a seven-carbon unsaturated alcohol, is a molecule of significant interest to researchers and professionals in the fields of organic synthesis, materials science, and drug development. Its utility is derived from its bifunctional nature, possessing both a reactive hydroxyl group and a carbon-carbon double bond, which allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the critical physical properties of 2-hepten-1-ol, with a particular focus on its boiling point and the experimental determination thereof. Understanding these fundamental characteristics is paramount for its safe handling, purification, and application in various scientific endeavors, including its role as a building block in the synthesis of more complex molecules and its application in the flavor and fragrance industry.[1] This document is intended to serve as a technical resource, offering not only precise data but also the underlying scientific principles and practical methodologies essential for laboratory and industrial applications.

Physicochemical Characteristics of 2-Hepten-1-ol

The physical properties of 2-hepten-1-ol are fundamental to its handling, storage, and application. These properties are influenced by its molecular weight, the presence of a hydroxyl group capable of hydrogen bonding, and the stereochemistry of the double bond. The trans-(E) and cis-(Z) isomers of 2-hepten-1-ol exhibit distinct physical properties due to differences in their molecular shape and polarity.

Influence of Stereoisomerism on Physical Properties

The geometry of the double bond in 2-hepten-1-ol gives rise to cis and trans (or Z and E) isomers. This stereoisomerism significantly impacts the molecule's physical properties, most notably its boiling and melting points.

  • Boiling Point: Cis isomers of alkenes generally have higher boiling points than their trans counterparts.[2][3] This is attributed to the molecular asymmetry of the cis isomer, which results in a net molecular dipole moment.[2] The resulting dipole-dipole interactions, in addition to the ever-present van der Waals forces, require more energy to overcome, leading to a higher boiling point.[2] In contrast, the more symmetrical structure of the trans isomer often leads to a cancellation of bond dipoles, resulting in a lower overall molecular polarity and thus a lower boiling point.

  • Melting Point: Conversely, trans isomers typically exhibit higher melting points. Their higher symmetry allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces in the solid state that require more energy to disrupt.[2]

The following table summarizes the key physical properties of the (E)- and (Z)-isomers of 2-hepten-1-ol, compiled from various authoritative sources. Discrepancies in reported values can arise from different experimental conditions and measurement techniques.

Property(E)-2-Hepten-1-ol (trans)(Z)-2-Hepten-1-ol (cis)
Molecular Formula C₇H₁₄OC₇H₁₄O
Molecular Weight 114.19 g/mol 114.19 g/mol
Boiling Point 178 °C[4]No experimental data found; expected to be slightly higher than the (E)-isomer.
Melting Point 57 °C[4][5]No experimental data found; expected to be lower than the (E)-isomer.
Density 0.8426 g/cm³ at 20 °C[4]No experimental data found.
Refractive Index n20/D 1.442[4]No experimental data found.
Vapor Pressure 0.307 mmHg at 25 °C[5]No experimental data found.
Flash Point 57.22 °C (135.00 °F)[6][7]No experimental data found.
Solubility Insoluble in water; soluble in alcohol.[6]No experimental data found.

Experimental Determination of Boiling Point: A Validated Protocol

The accurate determination of a substance's boiling point is a fundamental laboratory technique for identification and purity assessment. The Thiele tube method is a widely accepted and reliable micro-method for this purpose, particularly advantageous for its use of small sample volumes.[8][9]

Principle of the Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] In the Thiele tube method, a small sample of the liquid is heated, and the temperature at which rapid and continuous bubbling ceases upon cooling, and the liquid is drawn back into a capillary tube, is recorded as the boiling point.[8][10] This point signifies the equilibrium between the vapor pressure of the sample and the external pressure.

Experimental Workflow Diagram

Boiling_Point_Determination Figure 1: Experimental Workflow for Boiling Point Determination cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_heating Heating and Observation cluster_cooling Cooling and Measurement prep_sample 1. Place a few drops of 2-hepten-1-ol into a small test tube. prep_capillary 2. Invert a sealed capillary tube and place it in the test tube. prep_sample->prep_capillary setup_attach 3. Attach the test tube to a thermometer. prep_capillary->setup_attach setup_thiele 4. Suspend the thermometer assembly in a Thiele tube containing heat-transfer oil. setup_attach->setup_thiele heat 5. Gently heat the side arm of the Thiele tube. setup_thiele->heat observe_bubbles 6. Observe for a continuous stream of bubbles from the capillary tube. heat->observe_bubbles cool 7. Remove heat and allow the apparatus to cool. observe_bubbles->cool measure_bp 8. Record the temperature at which the liquid enters the capillary tube. cool->measure_bp end End measure_bp->end start Start start->prep_sample

Caption: Workflow for determining the boiling point of 2-hepten-1-ol using the Thiele tube method.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount (approximately 0.5 mL) of 2-hepten-1-ol into a small, dry test tube (e.g., a Durham tube).[8]

    • Obtain a capillary tube sealed at one end. Invert the capillary tube and place it, open end down, into the test tube containing the sample.[8]

  • Apparatus Assembly:

    • Securely attach the test tube to a thermometer using a rubber band or a small piece of rubber tubing. The bottom of the test tube should be level with the thermometer bulb.[10]

    • Clamp a Thiele tube to a ring stand. The Thiele tube should be filled with a suitable heat-transfer fluid, such as mineral oil or silicone oil, to a level above the top of the side arm.

    • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.[8]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The unique shape of the Thiele tube is designed to create convection currents in the oil, ensuring uniform heating.[10]

    • As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[8][10]

  • Cooling and Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop as the temperature decreases. The point at which the liquid is drawn into the capillary tube is the boiling point.[8][10]

    • Record the temperature at this precise moment. This is the experimental boiling point of 2-hepten-1-ol.

    • It is advisable to repeat the determination to ensure the accuracy and reproducibility of the result.

Safety and Handling of 2-Hepten-1-ol

As a flammable liquid and potential irritant, the safe handling of 2-hepten-1-ol is of utmost importance in a laboratory setting. Adherence to established safety protocols is mandatory to mitigate risks.

GHS Hazard Classification

Based on available data, 2-hepten-1-ol is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Skin Irritation (Category 2): H315 - Causes skin irritation (Note: this classification has a lower percentage of notifications).

Safe Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle 2-hepten-1-ol in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Ignition Sources: Keep the compound away from open flames, sparks, hot surfaces, and other potential ignition sources. Use non-sparking tools and explosion-proof equipment when handling larger quantities.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact and serious irritation.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.

    • Skin and Body Protection: A lab coat and closed-toe shoes are required to protect against accidental splashes.

Storage and Disposal
  • Storage: Store 2-hepten-1-ol in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of 2-hepten-1-ol and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not pour down the drain.

Conclusion

This technical guide has provided a detailed examination of the physical properties of 2-hepten-1-ol, with a particular emphasis on its boiling point and the experimental methodology for its determination. The influence of stereoisomerism on the physical characteristics of the (E) and (Z) isomers has been discussed, highlighting the importance of molecular structure in dictating macroscopic properties. The comprehensive, step-by-step protocol for boiling point determination using the Thiele tube method, coupled with a thorough overview of safety and handling procedures, equips researchers, scientists, and drug development professionals with the essential knowledge for the proficient and safe utilization of 2-hepten-1-ol in their work.

References

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • Organic Lab Techniques. (2021, August 23). Boiling Point Using ThieleTube [Video]. YouTube. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-ol. Retrieved from [Link]

  • LookChem. (n.d.). trans-2-Hepten-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Heptenol. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-2-hepten-1-ol. Retrieved from [Link]

  • Quora. (2015, February 17). Why does cis-alkene have a higher boiling point, while trans-alkene has a higher melting point? Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • CP Lab Safety. (n.d.). trans-2-Hepten-1-ol, 5mL, Each. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

  • National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids. Retrieved from [Link]

  • Quora. (2022, September 13). Why does cis alkene have a higher boiling point than trans alkene? Retrieved from [Link]

Sources

Technical Guide: Functional Group Reactivity of 2-Hepten-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hepten-1-ol (C₇H₁₄O) represents a quintessential allylic alcohol scaffold, offering a dual-modality reactivity profile essential for high-value organic synthesis. Its utility stems from the synergistic activation of the hydroxyl group and the proximal carbon-carbon double bond. This guide analyzes the molecule not merely as a substrate, but as a divergent intermediate capable of accessing chiral epoxides, allylic amines, and


-unsaturated carbonyls.

For researchers in drug discovery and natural product synthesis, 2-hepten-1-ol serves as a critical "linchpin" motif. Its ability to undergo Sharpless Asymmetric Epoxidation (SAE) and Overman Rearrangement allows for the rapid introduction of stereochemical complexity and nitrogen functionality, respectively—two cornerstones of modern medicinal chemistry.

Structural Properties & Reactivity Profile

The reactivity of 2-hepten-1-ol is governed by the electronic communication between the


-system of the alkene and the 

-framework of the hydroxyl group.
Electronic and Steric Analysis
  • Allylic Activation: The double bond at C2-C3 increases the acidity of the hydroxyl proton and stabilizes carbocationic intermediates at C1 (allylic cation), facilitating

    
    -type substitutions.
    
  • Coordination Chemistry: The hydroxyl oxygen acts as a Lewis base, crucial for coordinating with transition metals (e.g., Ti, V, Pd). This "anchor effect" directs stereoselectivity in epoxidations and hydrogenations.

  • Olefin Geometry: The

    
    -isomer is thermodynamically more stable and generally provides higher enantioselectivity in Sharpless epoxidations compared to the 
    
    
    
    -isomer due to minimized steric clash within the catalyst binding pocket.
Reactivity Matrix
Functional SiteReaction TypeTarget MotifKey Reagents
C1-OH (Alcohol) Oxidation

-Unsaturated Aldehyde
MnO₂, Dess-Martin Periodinane
Activation/SubstitutionAllylic Halide/EsterPBr₃, Ac₂O/Pyridine
C2=C3 (Alkene) Asymmetric EpoxidationChiral Epoxy AlcoholTi(OiPr)₄, (+)-DET, TBHP
CyclopropanationCyclopropyl CarbinolZn(CH₂I)₂, Et₂Zn (Simmons-Smith)
Allylic System [3,3]-Sigmatropic RearrangementAllylic Amine/AmideCl₃CCN, Pd(II) or Hg(II) (Overman)

Key Synthetic Transformations

Sharpless Asymmetric Epoxidation (SAE)

The conversion of 2-hepten-1-ol to (2R,3R)-2,3-epoxyheptan-1-ol is a benchmark reaction for introducing chirality. The hydroxyl group coordinates to the Titanium-Tartrate complex, delivering the oxygen atom from the peroxide to a specific face of the alkene.

Mechanistic Insight: The reaction proceeds via a dimeric titanium species.[1][2] The rate is accelerated by the presence of the allylic alcohol, ensuring that the catalyzed pathway (enantioselective) outcompetes the uncatalyzed background reaction.

SharplessMechanism cluster_legend Stereocontrol Substrate 2-Hepten-1-ol (Allylic Alcohol) Complex Ti-Tartrate-Alkoxide Complex Substrate->Complex + Ti(OiPr)4 + (+)-DET Transition Oxygen Transfer Transition State Complex->Transition + TBHP Product (2R,3R)-Epoxy Alcohol Transition->Product Hydrolysis Desc (+)-DET delivers O from BOTTOM face (for E-isomer)

Figure 1: Mechanistic flow of Sharpless Asymmetric Epoxidation highlighting the ligand-accelerated catalysis.

Overman Rearrangement (Allylic Amination)

To access chiral amines—common pharmacophores—2-hepten-1-ol is converted to a trichloroacetimidate, which undergoes a thermal or metal-catalyzed [3,3]-sigmatropic rearrangement.

Why this matters: Direct nucleophilic substitution (


) on allylic halides often leads to mixtures of regioisomers (

vs

). The Overman rearrangement is highly regioselective and transfers chirality from the C-O bond to the new C-N bond with complete fidelity.

OvermanRearrangement Alcohol 2-Hepten-1-ol Imidate Allylic Trichloroacetimidate Alcohol->Imidate Cl3CCN, DBU (Base Cat.) TS Chair-like Transition State Imidate->TS Heat or Pd(II) Amide Allylic Trichloroacetamide TS->Amide [3,3]-Sigmatropic Rearrangement Amine Allylic Amine (Target) Amide->Amine NaOH/H2O (Hydrolysis)

Figure 2: The Overman Rearrangement pathway converting an allylic alcohol to a protected allylic amine.[3][4][5]

Selective Oxidation to 2-Heptenal

Oxidation of the alcohol without affecting the alkene requires chemoselective reagents.

  • Manganese Dioxide (MnO₂): The classic reagent for allylic alcohols. It relies on a radical mechanism on the MnO₂ surface. Constraint: Requires activated MnO₂ and often large excess (10-20 eq).

  • Swern Oxidation: Uses DMSO/Oxalyl Chloride. Highly effective at -78°C, preserving the double bond geometry (E/Z integrity).

Experimental Protocols

Protocol A: Sharpless Asymmetric Epoxidation of (E)-2-Hepten-1-ol

Objective: Synthesis of (2R, 3R)-3-butyl-oxiranemethanol.

Reagents:

  • (E)-2-Hepten-1-ol (1.0 eq)

  • (+)-Diethyl Tartrate (DET) (0.12 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.10 eq)

  • tert-Butyl hydroperoxide (TBHP) (5.5 M in decane, 2.0 eq)

  • Molecular Sieves (4Å), activated powder

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried flask under nitrogen, suspend activated 4Å MS (0.5 g/mmol substrate) in anhydrous DCM. Cool to -20°C.

  • Loading: Add (+)-DET and Ti(OiPr)₄ sequentially. Stir for 20 minutes to allow the formation of the chiral dimer complex.

  • Oxidant Addition: Add TBHP dropwise. Stir for 30 minutes at -20°C to "age" the catalyst.

  • Substrate Addition: Add a solution of (E)-2-Hepten-1-ol in minimal DCM dropwise over 20 minutes. Maintain temperature strictly between -20°C and -25°C.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor by TLC (stain with p-anisaldehyde; epoxide appears as a distinct blue/purple spot).

  • Quench: Quench with a solution of Ferrous Sulfate/Citric Acid (to destroy peroxides and chelate Titanium). Stir vigorously until two phases separate clearly.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Critical Control Point: The temperature must not exceed -20°C during TBHP addition to prevent background (racemic) epoxidation.

Protocol B: Formation of Trichloroacetimidate (Overman Precursor)

Objective: Activation of 2-hepten-1-ol for rearrangement.

Reagents:

  • 2-Hepten-1-ol (1.0 eq)

  • Trichloroacetonitrile (1.5 eq)[5]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq)

  • DCM (Solvent)

Methodology:

  • Dissolve 2-hepten-1-ol in dry DCM (0.5 M concentration) under Argon.

  • Cool to 0°C.

  • Add Trichloroacetonitrile dropwise.

  • Add DBU (catalytic). The solution will turn yellow/orange.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Purification: Concentrate in vacuo. Rapid filtration through a short pad of neutral alumina or silica (deactivated with Et₃N) is required. Note: Imidates are sensitive to acid hydrolysis; use triethylamine in the eluent.

Safety & Handling

  • 2-Hepten-1-ol: Irritant to eyes and skin. Combustible liquid.

  • TBHP: Strong oxidizer. Potentially explosive if concentrated. Never distill.

  • Ti(OiPr)₄: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂.

  • Trichloroacetonitrile: Highly toxic and lachrymator. Handle only in a fume hood.

References

  • Sharpless Epoxid

    • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.[4]

  • Overman Rearrangement Methodology

    • Overman, L. E. (1976).[4] A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates.[4] Journal of the American Chemical Society.[4]

  • Allylic Oxidation Str

    • Manganese Dioxide Oxidation of Allylic Alcohols. Organic Syntheses.
    • (General procedure adapted for allylic systems).

  • Palladium-C

    • Trost, B. M., & Van Vranken, D. L. (1996).

Sources

Methodological & Application

Protocol for High-Fidelity GC-MS Analysis of (E)-2-Heptenol in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

(E)-2-Hepten-1-ol (trans-2-heptenol) is a critical volatile organic compound (VOC) contributing to the "green," "fatty," and "fruity" aroma profiles in various food matrices, ranging from fresh produce to fermented beverages. Its accurate analysis is challenging due to its polarity, potential for thermal degradation, and low abundance relative to the matrix background.

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Core Design Philosophy (Causality):
  • Extraction (HS-SPME): We select HS-SPME over solvent extraction to eliminate solvent peaks that often co-elute with early volatiles and to prevent artifact formation caused by high-temperature solvent evaporation. The DVB/CAR/PDMS fiber is chosen specifically for its bipolar nature, capturing both the polar hydroxyl group and the non-polar alkyl chain of 2-heptenol efficiently.

  • Separation (DB-Wax UI): A high-polarity Polyethylene Glycol (PEG) column is mandatory. Non-polar columns (like DB-5) often result in peak tailing for alcohols due to hydrogen bonding with silanols. The "Ultra Inert" (UI) variant is specified to minimize adsorption of the hydroxyl group, ensuring sharp peak shapes and lower detection limits.

  • Detection (MS-SIM/Scan): Synchronous SIM/Scan mode is recommended to achieve both high sensitivity (SIM) for quantification and spectral confirmation (Scan) for identification.

Materials & Reagents

Chemical Standards
  • Target Analyte: (E)-2-Hepten-1-ol (CAS: 33467-76-4), purity

    
     97%.[1][2]
    
  • Internal Standard (IS): 2-Octanol (CAS: 123-96-6) or 3-Octanol.

    • Rationale: These secondary alcohols share similar volatility and polarity to the target but are chemically distinct enough to separate chromatographically.

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organic impurities.

  • Solvent: Methanol (LC-MS grade) for stock solution preparation.

Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • MS Detector: Agilent 5977B MSD or equivalent (Single Quadrupole).

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), StableFlex (Supelco/Sigma-Aldrich).

  • Column: DB-Wax UI (30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film thickness).[3][4]

Experimental Workflow Diagram

G Sample Sample Homogenization (5g Sample + 2g NaCl) IS_Add IS Addition (10 µL of 50 ppm 2-Octanol) Sample->IS_Add Incubate Equilibration (40°C, 15 min, 250 rpm) IS_Add->Incubate Extract HS-SPME Extraction (40°C, 30 min, DVB/CAR/PDMS) Incubate->Extract Desorb GC Inlet Desorption (250°C, 3 min, Splitless) Extract->Desorb Separate GC Separation (DB-Wax UI, 40°C -> 230°C) Desorb->Separate Detect MS Detection (SIM/Scan Mode) Separate->Detect Data Data Analysis (Qual: RI/Ion Ratio | Quant: IS Method) Detect->Data

Figure 1: End-to-end analytical workflow for the determination of (E)-2-heptenol, emphasizing the critical equilibration and extraction phases.

Detailed Protocol Steps

Phase 1: Standard Preparation
  • Stock Solution (1000 mg/L): Weigh 10 mg of (E)-2-heptenol into a 10 mL volumetric flask. Dilute to volume with Methanol.

  • Working Standards: Prepare serial dilutions in Methanol to create a calibration curve range of 0.01 mg/L to 10 mg/L.

  • Spiking: For matrix-matched calibration, spike 10 µL of working standards into the blank food matrix (or water model) prior to sealing.

Phase 2: Sample Preparation
  • Homogenization: Blend solid food samples into a fine paste. For liquids, use directly.

  • Vial Loading: Transfer 5.0 g of sample into a 20 mL headspace vial.

  • Salting Out: Add 2.0 g of NaCl.

    • Mechanism:[4][5] Increasing ionic strength decreases the solubility of organic volatiles in the aqueous phase ("salting out"), driving them into the headspace and increasing SPME sensitivity.

  • IS Addition: Add 10 µL of Internal Standard solution (e.g., 50 mg/L 2-Octanol).

  • Sealing: Immediately cap with a magnetic screw cap containing a PTFE/Silicone septum.

Phase 3: GC-MS Acquisition Parameters
ParameterSettingRationale
Inlet Temp 250°CSufficient to desorb volatiles without thermal degradation.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow ensures stable retention times (RT).
Oven Program 40°C (hold 3 min)

5°C/min

150°C

20°C/min

230°C (hold 5 min)
Slow ramp at start separates ethanol/solvent from this compound.
Transfer Line 240°CPrevents condensation of high-boiling matrix components.
Ion Source 230°C (EI, 70 eV)Standard ionization energy for library matching.
Phase 4: Mass Spectrometry Settings

Operate in SIM/Scan mode.

  • Scan Range: m/z 35–300 (for identification).

  • SIM Group (Target):

    • Target: (E)-2-Hepten-1-ol (MW 114).[1][4][6][7][8]

    • Quant Ion: m/z 57 (Common alkyl/alkenyl fragment).

    • Qual Ions: m/z 41, 71, 83.

    • Note: The molecular ion (m/z 114) is often weak; rely on fragment ions and Retention Index for confirmation.

  • SIM Group (IS):

    • Target: 2-Octanol.

    • Quant Ion: m/z 45 (Base peak, alpha-cleavage).[9]

    • Qual Ions: m/z 59, 83.

Data Analysis & Interpretation

Identification Criteria (Self-Validating)

A positive identification requires meeting all three criteria:

  • Retention Time (RT): Peak must elute within ±0.05 min of the standard.

  • Retention Index (RI): Calculated RI on DB-Wax must match literature values.

    • DB-Wax RI for (E)-2-Hepten-1-ol: 1504 – 1536 [1].[4]

    • Contrast: 2-Heptanol (saturated) elutes earlier (RI ~1300).

  • Spectral Match: Ion ratios (Qual/Quant) must be within ±20% of the authentic standard.

Quantification Calculation

Use the Internal Standard method to correct for extraction variability:



Where 

(Response Factor) is determined from the calibration curve.

Troubleshooting Logic

Troubleshooting Start Issue: Low Sensitivity or No Peak CheckFiber Check SPME Fiber (Is it retracted? Damaged?) Start->CheckFiber CheckSalt Did you add NaCl? (Salting out is critical) CheckFiber->CheckSalt Fiber OK CheckInlet Inlet Leak? (Check Septum/O-ring) CheckSalt->CheckInlet Salt Added Optimize Increase Extraction Temp (Try 50°C, but watch for degradation) CheckInlet->Optimize System Tight Issue2 Issue: Peak Tailing CheckLiner Check Inlet Liner (Use Ultra Inert Wool) Issue2->CheckLiner CheckColumn Column Age/Phase (Trim 30cm from front) CheckLiner->CheckColumn Liner Clean

Figure 2: Decision tree for diagnosing common sensitivity and peak shape issues in volatile alcohol analysis.

References

  • NIST Mass Spectrometry Data Center. (2023). Retention Index Data for 2-Hepten-1-ol, (E)-. NIST Chemistry WebBook, SRD 69.[10] [Link]

  • Agilent Technologies. (2019). Analysis of Distilled Spirits Using Agilent J&W DB-WAX Ultra Inert GC Columns. Application Note 5991-6638EN. [Link]

  • Rochat, S., et al. (2009).[4] Analysis of volatile constituents of various food matrices. Journal of Chromatography A. (Cited via NIST RI Database).

Sources

Application Notes and Protocols for Headspace SPME Extraction of Volatile Heptenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Heptenols

Heptenols are a class of volatile organic compounds (VOCs) that contribute significantly to the aroma and flavor profiles of various natural products, including fruits, vegetables, and fungi. As unsaturated seven-carbon alcohols, their volatility and polarity present unique challenges for accurate and reproducible quantitative analysis. Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a powerful and solvent-free sample preparation technique for the analysis of such volatile compounds.[1] This application note provides a comprehensive guide to the principles, optimization, and practical application of HS-SPME for the extraction of volatile heptenols, coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for their separation and identification.

Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is an equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample.[2] Volatile analytes, such as heptenols, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the analytical column for separation and detection. The efficiency of this process is governed by several key parameters that must be carefully optimized to achieve maximum sensitivity and reproducibility.

Methodology: A Step-by-Step Guide

This section outlines the critical steps for developing a robust HS-SPME method for heptenol analysis, from selecting the appropriate materials to validating the final method.

Materials and Reagents
  • SPME Fiber Assembly: Manual or autosampler-compatible SPME holder.

  • SPME Fibers: A selection of fibers with different coatings is recommended for initial screening. Based on the polar nature of heptenols, fibers such as 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) are suitable starting points.[3][4]

  • Headspace Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.

  • Heating and Agitation System: A heating block or water bath with a magnetic stirrer or an autosampler with incubation and agitation capabilities.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX or equivalent polar column).[5]

  • Heptenol Standards: Analytical grade standards of the target heptenol isomers.

  • Internal Standard (IS): A compound with similar chemical properties to heptenols but not present in the sample (e.g., a deuterated heptenol analog or another volatile alcohol like 1-octanol).[6]

  • Sodium Chloride (NaCl): Analytical grade, for modifying the sample matrix.

  • Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation.

Experimental Workflow

The following diagram illustrates the general workflow for HS-SPME analysis of volatile heptenols.

HS-SPME Workflow for Heptenol Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing heptenols Vial Transfer to Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Salt Add NaCl (optional) IS->Salt Equilibration Equilibration (Heating & Agitation) Salt->Equilibration Extraction Expose SPME Fiber to Headspace Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HS-SPME workflow for volatile heptenols.

Protocol 1: Optimized HS-SPME Extraction of Heptenols

This protocol provides a starting point for the extraction of volatile heptenols. Optimization of the parameters in Table 1 is crucial for achieving the best results for a specific sample matrix.

  • Sample Preparation:

    • Accurately weigh or pipette a defined amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial.

    • Spike the sample with a known concentration of the internal standard.

    • If applicable, add a salt (e.g., NaCl) to the sample to increase the ionic strength and promote the partitioning of heptenols into the headspace. A typical concentration is 0.5-1.0 g per 5 mL of aqueous sample.[7]

    • Immediately seal the vial with a PTFE/silicone septum and cap.

  • HS-SPME Procedure:

    • Place the vial in the heating and agitation system.

    • Equilibration: Allow the sample to equilibrate at the desired temperature with agitation for a specific time (e.g., 50°C for 15 minutes).[7][8] This step ensures that the volatile compounds reach a state of equilibrium between the sample matrix and the headspace.

    • Extraction: Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample.

    • Expose the fiber to the headspace for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[8]

  • GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Desorption: Expose the fiber in the heated injection port (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) to ensure complete desorption of the analytes.[7]

    • Start the GC-MS data acquisition.

Optimization of HS-SPME Parameters

The efficiency of HS-SPME is influenced by several interconnected parameters. A systematic optimization is necessary to maximize the extraction of heptenols.

HS-SPME Parameter Optimization center Heptenol Extraction Efficiency Fiber SPME Fiber Coating center->Fiber Temp Extraction Temperature center->Temp Time Extraction Time center->Time Equil Equilibration Time center->Equil Salt Salt Addition center->Salt Agitation Agitation Speed center->Agitation

Caption: Key parameters influencing HS-SPME efficiency.

Table 1: Recommended Starting Parameters and Optimization Ranges for Heptenol Analysis

ParameterRecommended Starting ValueOptimization RangeRationale
SPME Fiber Coating 65 µm PDMS/DVBN/A (Screen different fibers)PDMS/DVB is effective for volatile polar compounds like alcohols.[3] CAR/PDMS can also be considered for very volatile analytes.[7]
Extraction Temperature 50°C40 - 70°CIncreasing temperature enhances the vapor pressure of heptenols, but excessive heat can negatively impact the fiber's adsorption capacity.[7][9]
Extraction Time 30 minutes15 - 60 minutesSufficient time is needed to reach equilibrium between the headspace and the fiber. Longer times may not significantly increase the amount extracted and can increase sample throughput time.[9]
Equilibration Time 15 minutes5 - 30 minutesAllows the volatile compounds to reach equilibrium in the headspace before the fiber is exposed.[7]
Agitation 250 rpmOn/Off, 100 - 500 rpmAgitation facilitates the mass transfer of analytes from the sample matrix to the headspace.[10]
Salt Addition 20% (w/v) NaCl0 - 30% (w/v)The "salting-out" effect reduces the solubility of polar heptenols in the aqueous phase, driving them into the headspace.[7]
Desorption Temperature 250°C240 - 270°CMust be high enough for complete and rapid desorption without causing thermal degradation of the analytes or the fiber coating.
Desorption Time 3 minutes1 - 5 minutesShould be sufficient for complete transfer of analytes to the GC column.[7]

Protocol 2: Optional Derivatization for Enhanced Analysis

For certain applications, especially when dealing with low concentrations or to improve chromatographic peak shape, derivatization of the hydroxyl group of heptenols can be beneficial.[11] Silylation is a common derivatization technique for alcohols.

  • Extraction: Perform the HS-SPME extraction as described in Protocol 1.

  • Derivatization (In-port):

    • Inject a small volume (e.g., 1 µL) of the derivatizing agent (BSTFA + 1% TMCS) into the GC injection port immediately after the SPME fiber has been inserted for desorption.

    • This "on-fiber" or "in-port" derivatization allows the silylation reaction to occur in the heated inlet before the analytes enter the column.

  • GC-MS Analysis:

    • Proceed with the standard GC-MS analysis. The resulting trimethylsilyl (TMS) ethers of the heptenols will be more volatile and less polar, often leading to sharper peaks and improved separation.[12]

Data Analysis and Quantification

Quantification is typically performed using the internal standard method.[6] A calibration curve is constructed by analyzing a series of standards containing known concentrations of the target heptenols and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 2: Example GC-MS Parameters for Heptenol Analysis

ParameterSetting
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 220°C at 15°C/min (hold for 5 min)
MS Transfer Line Temp 230°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-350

Method Validation and Trustworthiness

To ensure the reliability of the analytical results, the developed HS-SPME-GC-MS method should be validated.[9] Key validation parameters include:

  • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions (repeatability and intermediate precision).

  • Accuracy: The closeness of the agreement between the measured value and the true value, often assessed through recovery studies using spiked samples.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Common HS-SPME Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Sensitivity/Low Peak Areas - Incomplete desorption- Non-optimal extraction parameters- Fiber degradation- Increase desorption temperature or time- Re-optimize extraction temperature, time, and salt concentration- Condition the fiber or replace if necessary
Poor Reproducibility - Inconsistent sample volume or IS addition- Leaky vial septa- Inconsistent fiber placement in headspace- Use precise pipetting/weighing techniques- Use high-quality septa and ensure proper sealing- Use an autosampler for consistent fiber positioning
Carryover/Ghost Peaks - Incomplete desorption from the previous run- Increase desorption time or temperature- Bake out the fiber between injections
Broad or Tailing Peaks - Active sites in the GC system- Incompatible column polarity- Use a deactivated liner and column- Consider derivatization (Protocol 2)- Use a polar GC column (e.g., WAX)

Conclusion

HS-SPME coupled with GC-MS is a highly effective technique for the extraction and analysis of volatile heptenols from a variety of sample matrices. By carefully selecting the SPME fiber and systematically optimizing the extraction parameters, researchers can develop a sensitive, robust, and solvent-free method. The protocols and guidelines presented in this application note provide a solid foundation for scientists and drug development professionals to successfully implement this powerful analytical tool for the characterization of volatile compounds.

References

  • Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI. [Link]

  • Optimization of headspace solid phase microextraction (HS-SPME) for gas chromatography mass spectrometry (GC–MS) analysis of aroma compounds in cooked beef using response surface methodology. ResearchGate. [Link]

  • Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. YouTube. [Link]

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PubMed Central. [Link]

  • Headspace-based approaches for volatile analysis: A review. Korea Science. [Link]

  • Head Space Single Drop Micro Extraction Gas Chromatography Flame Ionization Detection (HS-SDME-GC-FID) Method for the Analysis of. Bezmialem Science. [Link]

  • SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. [Link]

  • Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage. PubMed Central. [Link]

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers. [Link]

  • GC–MS analysis of the heptane extracts from four organs of 'Jardin de... ResearchGate. [Link]

  • Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. PubMed Central. [Link]

  • Derivatizing Compounds: Available Compounds: Reference Materials. Schimmelmann Research. [Link]

  • Solid Phase Microextraction Fundamentals. Agilent. [Link]

  • C146-E424A Smart SPME Fibers and Arrow Selection Guide. Shimadzu. [Link]

  • Optimisation of the HS-SPME/GC-MS Approach by Design of Experiments Combined with Chemometrics for the Classification of Cretan Virgin Olive Oils. MDPI. [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? ResearchGate. [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]

  • Alcohols-Glycols | Products | GL Sciences. GL Sciences. [Link]

Sources

Application Note: Selective 1,2-Reduction of 2-Heptenal to 2-Heptenol using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the selective reduction of the α,β-unsaturated aldehyde, 2-heptenal, to the corresponding allylic alcohol, 2-heptenol. The protocol leverages the Luche reduction, a chemoselective method employing sodium borohydride in conjunction with cerium(III) chloride. This approach effectively minimizes the common side reaction of 1,4-conjugate addition, thereby ensuring a high yield of the desired 1,2-reduction product. Detailed procedural steps, mechanistic insights, safety protocols, and expected outcomes are presented to facilitate successful implementation in a laboratory setting.

Introduction: The Challenge of Chemoselectivity in α,β-Unsaturated Systems

The reduction of α,β-unsaturated carbonyl compounds is a cornerstone transformation in organic synthesis. However, the presence of two electrophilic sites—the carbonyl carbon (C1) and the β-carbon (C3)—presents a significant challenge in achieving regioselectivity. Standard hydride reagents, such as sodium borohydride (NaBH₄), can often lead to a mixture of products arising from both 1,2-addition (to the carbonyl) and 1,4-conjugate addition (to the carbon-carbon double bond).[1]

For the synthesis of allylic alcohols, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals, exclusive 1,2-reduction is paramount. The Luche reduction, which utilizes a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent, offers an elegant solution to this challenge.[2][3] This methodology enhances the electrophilicity of the carbonyl carbon and modifies the hydride donor, thereby favoring the desired 1,2-addition pathway.[4]

This application note provides a detailed protocol for the selective synthesis of this compound from 2-heptenal, a representative α,β-unsaturated aldehyde, using the Luche reduction conditions.

Mechanistic Rationale: The Role of Cerium(III) Chloride

The high selectivity of the Luche reduction is attributed to the principles of Hard and Soft Acid and Base (HSAB) theory.[2] Sodium borohydride itself is considered a "soft" nucleophile, which has a propensity to attack the "softer" electrophilic β-carbon of the enal, leading to 1,4-addition.

The introduction of cerium(III) chloride in a protic solvent, such as methanol or ethanol, is key to altering this reactivity profile. The Ce³⁺ ion, a hard Lewis acid, coordinates to the carbonyl oxygen, increasing its polarization and rendering the carbonyl carbon a "harder" electrophile.[4] Concurrently, the cerium ion facilitates the formation of alkoxyborohydrides (e.g., NaBH₃(OCH₃)) from the reaction of NaBH₄ with the alcohol solvent. These alkoxyborohydrides are "harder" hydride donors than NaBH₄ itself.[4] The resulting "hard-hard" interaction between the activated carbonyl and the modified hydride reagent strongly favors nucleophilic attack at the carbonyl carbon (1,2-addition), leading to the formation of the allylic alcohol.

An additional benefit of this method is the protection of any contaminating or co-existing aldehydes as acetals in the presence of the alcohol solvent, which are unreactive under these conditions, further enhancing the chemoselectivity of the reduction.[2]

Luche_Reduction_Mechanism cluster_reactants Reactants & Catalysts cluster_intermediates Key Intermediates cluster_products Products enal 2-Heptenal (α,β-Unsaturated Aldehyde) activated_carbonyl Ce³⁺ Coordinated Carbonyl (Harder Electrophile) enal->activated_carbonyl Coordination with Ce³⁺ nabh4 Sodium Borohydride (NaBH₄) alkoxyborohydride Alkoxyborohydride [BH₃(OCH₃)]⁻ (Harder Nucleophile) nabh4->alkoxyborohydride Reaction with Methanol (catalyzed by Ce³⁺) cecl3 Cerium(III) Chloride (CeCl₃·7H₂O) solvent Methanol (Solvent) product This compound (Allylic Alcohol) activated_carbonyl->product 1,2-Hydride Addition alkoxyborohydride->product

Caption: Mechanism of the Luche Reduction.

Experimental Protocol

This protocol is designed for the selective reduction of 2-heptenal to this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
2-HeptenalC₇H₁₂O112.175.61 g (6.5 mL)0.05
Cerium(III) Chloride HeptahydrateCeCl₃·7H₂O372.5818.63 g0.05
Sodium BorohydrideNaBH₄37.832.27 g0.06
MethanolCH₃OH32.04200 mL-
Diethyl Ether(C₂H₅)₂O74.12300 mL-
1 M Hydrochloric AcidHCl36.46~50 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0150 mL-
Saturated Sodium Chloride Solution (Brine)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-
Equipment
  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard distillation apparatus

  • pH paper

Reaction Procedure

Experimental_Workflow start Start setup Dissolve 2-Heptenal and CeCl₃·7H₂O in Methanol at 0°C start->setup add_nabh4 Slowly add a solution of NaBH₄ in Methanol setup->add_nabh4 react Stir at 0°C for 30-60 min (Monitor by TLC) add_nabh4->react quench Quench with 1 M HCl (to pH ~2) react->quench evaporate Remove Methanol via Rotary Evaporation quench->evaporate extract Extract with Diethyl Ether (3x) evaporate->extract wash Wash organic layer with: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Distillation filter_concentrate->purify end Obtain Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.63 g (0.05 mol) of cerium(III) chloride heptahydrate and 5.61 g (0.05 mol) of 2-heptenal in 200 mL of methanol. Cool the resulting solution to 0°C in an ice-water bath with stirring.

  • Addition of Reducing Agent: In a separate flask, carefully dissolve 2.27 g (0.06 mol) of sodium borohydride in 50 mL of methanol. Caution: Hydrogen gas is evolved. Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of the aldehyde and cerium salt over a period of 20-30 minutes, maintaining the internal temperature at 0-5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 30-60 minutes).

  • Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0°C until the pH of the solution is approximately 2.[5] This will neutralize any unreacted sodium borohydride and hydrolyze the borate esters. Caution: Vigorous hydrogen evolution will occur.

  • Workup and Extraction:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • Transfer the remaining aqueous slurry to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove residual acid) and 50 mL of brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

    • Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 158-162°C.[6]

Expected Results and Characterization

The protocol is expected to yield this compound as a colorless liquid with a characteristic odor.

PropertyExpected Value
Yield 80-95%
Appearance Colorless liquid
Boiling Point 158-162°C[6]
Solubility Sparingly soluble in water; soluble in ethanol, diethyl ether.[7][8]

Characterization Data:

  • ¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the allylic protons, the hydroxyl proton, and the aliphatic chain.

  • ¹³C NMR (CDCl₃): The spectrum should confirm the presence of seven carbon atoms with signals corresponding to the C-OH carbon, the vinylic carbons, and the aliphatic carbons.

  • FTIR (neat): The spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a peak around 1650-1670 cm⁻¹ for the C=C stretch. The characteristic strong C=O stretching band of the starting aldehyde (around 1680-1700 cm⁻¹) should be absent.

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 114.1.[9]

Safety and Handling

5.1. Reagent-Specific Hazards:

  • 2-Heptenal: Flammable liquid and vapor. Causes skin and serious eye irritation.[9] Handle in a well-ventilated fume hood.

  • Sodium Borohydride: Toxic if swallowed and causes severe skin burns and eye damage. In contact with water or acid, it releases flammable hydrogen gas which may ignite spontaneously.[10] It is crucial to handle in a dry environment and to perform the quenching step slowly and in a controlled manner in an ice bath.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

5.2. Personal Protective Equipment (PPE):

  • Safety goggles, a flame-retardant laboratory coat, and appropriate chemical-resistant gloves (nitrile or neoprene) must be worn at all times.[11]

5.3. Waste Disposal:

  • All chemical waste, including quenched reaction mixtures and organic solvents, must be disposed of in accordance with institutional and local regulations.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the sodium borohydride is fresh and has been stored properly.
Product loss during workup.Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions.
Presence of Saturated Alcohol (Heptan-2-ol) 1,4-conjugate addition occurred.Ensure the reaction is performed at 0°C or lower. Confirm the quality and stoichiometry of the cerium(III) chloride.
Starting Material Remains Insufficient reducing agent.Use a slight excess of sodium borohydride (1.2-1.5 equivalents).
Emulsion during Extraction Formation of salts or soaps.Add a small amount of brine to the separatory funnel to help break the emulsion.

References

  • PrepChem. (n.d.). Preparation of 2-heptanol. Retrieved from PrepChem.com. URL: [Link]

  • Organic Syntheses. (n.d.). 2-heptanol. Retrieved from orgsyn.org. URL: [Link]

  • New Journal of Chemistry. (2021). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. RSC Publishing. URL: [Link]

  • ResearchGate. (2014). Selective reductions of ketones in the presence of aldehydes with Chiralidon® a superabsorbed alcohol dehydrogenase. Retrieved from ResearchGate. URL: [Link]

  • Wikipedia. (n.d.). Luche reduction. Retrieved from Wikipedia.org. URL: [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from Varsitytutors.com. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from organic-chemistry.org. URL: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from rsc.org. URL: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. URL: [Link]

  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from ehs.ucsb.edu. URL: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Heptanol. NIST WebBook. URL: [Link]

  • Wikipedia. (n.d.). 2-Heptanol. Retrieved from Wikipedia.org. URL: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from masterorganicchemistry.com. URL: [Link]

  • Google Patents. (n.d.). CN104628552A - New quenching system and application thereof. Retrieved from patents.google.com.
  • The Sarpong Group. (2016). Quenching of Water Reactive Materials. Retrieved from sarpong.chem.berkeley.edu. URL: [Link]

  • Google Patents. (n.d.). CN1334263A - Process for purifying 2-octanol and 2-octanone from organic mixture. Retrieved from patents.google.com.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from preprints.org. URL: [Link]

  • Inchem.org. (n.d.). ICSC 1083 - 2-HEPTANOL. Retrieved from inchem.org. URL: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Heptanol. NIST WebBook. URL: [Link]

  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from ResearchGate. URL: [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from ehs.princeton.edu. URL: [Link]

  • Open Oregon Educational Resources. (2023). Solubility of Organic Compounds. Retrieved from openoregon.pressbooks.pub. URL: [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from ejournal.upi.edu. URL: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from openoregon.pressbooks.pub. URL: [Link]

  • ResearchGate. (2025). Fourier Transform Infrared Spectroscopy Analysis of Allium sativum L. and Nymphaea lotus L. Retrieved from ResearchGate. URL: [Link]

Sources

Application Notes and Protocols for the Selective Catalytic Hydrogenation of Heptynol to Heptenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the selective catalytic hydrogenation of heptynol to heptenol. The focus is on achieving high stereoselectivity for the desired (Z)- or (E)-heptenol isomer through the appropriate selection of catalysts and reaction conditions. This guide combines theoretical principles with practical, field-proven protocols to ensure reliable and reproducible results.

Introduction: The Significance of Stereoselective Alkyne Reduction

The partial reduction of alkynes to alkenes is a cornerstone of modern organic synthesis. The geometry of the resulting double bond—either cis (Z) or trans (E)—can profoundly influence the biological activity and physical properties of a molecule. In the context of heptenol, a valuable building block in the synthesis of various natural products and pharmaceuticals, controlling the stereochemical outcome of the hydrogenation of heptynol is of paramount importance.

Catalytic hydrogenation offers a powerful and atom-economical method for this transformation. The process involves the addition of two hydrogen atoms across the triple bond of an alkyne, mediated by a heterogeneous or homogeneous catalyst.[1][2][3] The choice of catalyst is the most critical factor in directing the stereoselectivity of this reaction.

Mechanistic Insights: The Basis of Stereocontrol

Catalytic hydrogenation typically occurs on the surface of a solid metal catalyst. The generally accepted mechanism involves the following key steps:

  • Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.[1][3]

  • Adsorption of the Alkyne: The alkyne coordinates to the metal surface through its π-electron system.[1][3]

  • Stepwise Hydrogen Transfer: Two hydrogen atoms are sequentially transferred from the catalyst surface to the same face of the alkyne. This syn-addition is the reason for the formation of cis-alkenes with specific catalysts.[1][4]

The stereochemical outcome is therefore determined by the geometry of the alkyne's approach and binding to the catalyst surface.

Catalyst Selection: Directing the Synthesis of (Z)- and (E)-Heptenol

The choice of catalyst is the primary means of controlling the stereochemistry of the resulting heptenol.

Synthesis of (Z)-Heptenol (cis-Heptenol)

To obtain the cis-isomer, it is crucial to use a "poisoned" or deactivated catalyst that is active enough to reduce the alkyne but not the resulting alkene.[5] This prevents over-reduction to the corresponding alkane (heptanol).

  • Lindlar's Catalyst: This is the most common catalyst for the syn-hydrogenation of alkynes to cis-alkenes.[4][5][6] It consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with a poison such as lead acetate and quinoline.[2] The poison selectively blocks the most active sites on the palladium surface, which are responsible for alkene hydrogenation.[2][5]

  • P-2 Nickel Catalyst: An alternative to Lindlar's catalyst, P-2 nickel is a nickel boride catalyst that also demonstrates excellent selectivity for the formation of cis-alkenes.[3][6][7] It is often considered a good substitute for Lindlar's catalyst and can sometimes provide better yields.[5][7]

Synthesis of (E)-Heptenol (trans-Heptenol)

The formation of trans-alkenes from alkynes cannot be achieved by direct catalytic hydrogenation with H₂ gas, as this process inherently favors syn-addition. Instead, a dissolving metal reduction is the method of choice.

  • Sodium in Liquid Ammonia (Na/NH₃): This classic method involves the transfer of electrons from sodium metal to the alkyne, followed by protonation by the ammonia solvent. The reaction proceeds through a radical anion intermediate, which preferentially adopts a more stable trans-configuration before the second electron transfer and protonation, leading to the trans-alkene.[6][8]

Catalyst and Method Comparison
Target Product Method Catalyst/Reagents Stereoselectivity Key Advantages Considerations
(Z)-HeptenolCatalytic HydrogenationLindlar's Catalyst (Pd/CaCO₃, quinoline, Pb(OAc)₂)High for cis isomerHigh yields, relatively simple workupCatalyst preparation can be sensitive; potential for over-reduction.
(Z)-HeptenolCatalytic HydrogenationP-2 Nickel Catalyst (Ni(OAc)₂, NaBH₄)High for cis isomerGood alternative to Lindlar's, sometimes better yields.[5]Catalyst is prepared in situ.
(E)-HeptenolDissolving Metal ReductionSodium (Na) in liquid ammonia (NH₃)High for trans isomerExcellent stereoselectivity for trans products.Requires cryogenic conditions and careful handling of sodium metal and liquid ammonia.

Experimental Protocols

General Safety Precautions for Catalytic Hydrogenation

Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially after use), and explosive hydrogen gas.[9][10] Strict adherence to safety protocols is mandatory.

  • Conduct all reactions in a well-ventilated fume hood.[11]

  • Keep all sources of ignition away from the reaction setup.

  • Use appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.[10]

  • Before introducing hydrogen, the system must be purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen.[10][11]

  • After the reaction, the hydrogen atmosphere must be replaced with an inert gas before opening the system to the air.[11]

  • Caution: The catalyst can become pyrophoric upon exposure to air after the reaction. It should be filtered carefully and never allowed to dry completely in the air.[10][12] The filter cake should be quenched by slowly adding it to a large volume of water.

Protocol for the Synthesis of (Z)-Heptenol using Lindlar's Catalyst

This protocol details the partial hydrogenation of heptynol to (Z)-heptenol.

Materials:

  • Heptynol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Quinoline (optional, as an additional poison)

  • Methanol or Ethanol (ACS grade)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

  • Celite® (for filtration)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Hydrogen-filled balloon or a connection to a regulated hydrogen cylinder

  • Vacuum/inert gas manifold

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry three-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the heptynol).

    • Seal the flask and connect it to a vacuum/inert gas manifold.

    • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add methanol or ethanol as the solvent (choose a concentration that allows for efficient stirring).

    • Add the heptynol to the flask.

    • If additional poisoning is desired for particularly sensitive substrates, a small amount of quinoline (e.g., 1 equivalent relative to the catalyst) can be added.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. A balloon filled with hydrogen is suitable for small-scale reactions.[9] For larger scales, a regulated hydrogen supply is recommended.

    • Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good gas-liquid mixing.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] To take a sample, replace the hydrogen atmosphere with inert gas, quickly withdraw an aliquot, and then re-establish the hydrogen atmosphere.[9]

    • The reaction is complete when the starting material is no longer detectable. Avoid prolonged reaction times to minimize over-reduction to heptanol.

  • Work-up:

    • Once the reaction is complete, replace the hydrogen atmosphere with an inert gas.

    • Prepare a small pad of Celite® in a Buchner funnel and wet it with the reaction solvent.

    • Filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the filter cake with additional solvent. Crucially, do not allow the catalyst on the filter paper to dry out. [12]

    • Immediately after filtration, carefully transfer the Celite® pad with the catalyst into a beaker of water to quench its activity.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the crude (Z)-heptenol, which can be purified further by column chromatography if necessary.

Monitoring Reaction Progress

Effective monitoring is key to achieving high selectivity.

Technique Application Advantages Disadvantages
Thin Layer Chromatography (TLC) Qualitative monitoring of the disappearance of starting material and appearance of the product.Fast, simple, and inexpensive.Provides limited quantitative information.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of the reaction mixture to determine the ratio of starting material, desired product, and any byproducts (e.g., over-reduced alkane).[13][14]Highly sensitive and provides detailed information on product distribution.Requires access to specialized equipment; sample preparation is more involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used for in-situ monitoring or for analyzing aliquots to determine conversion and selectivity.[15][16]Provides detailed structural information.Lower sensitivity compared to GC-MS; in-situ monitoring requires specialized setups.
In-situ FTIR Spectroscopy Continuous, real-time monitoring of reaction kinetics.[17]Provides real-time data on reactant and product concentrations.Requires a specialized probe and instrument.

Visualizing the Workflow and Concepts

Workflow for Catalytic Hydrogenation of Heptynol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_flask 1. Prepare Flask and Catalyst purge_inert 2. Purge with Inert Gas prep_flask->purge_inert add_reagents 3. Add Solvent and Heptynol purge_inert->add_reagents purge_h2 4. Purge with Hydrogen add_reagents->purge_h2 react 5. Stir Vigorously purge_h2->react monitor 6. Monitor Progress (TLC/GC-MS) react->monitor monitor->react Continue if incomplete purge_final 7. Purge with Inert Gas monitor->purge_final If complete filter_catalyst 8. Filter through Celite purge_final->filter_catalyst quench_catalyst 9. Quench Catalyst in Water filter_catalyst->quench_catalyst concentrate 10. Concentrate Filtrate filter_catalyst->concentrate end end concentrate->end Crude (Z)-Heptenol

Caption: Experimental workflow for the catalytic hydrogenation of heptynol.

Conceptual Diagram of Stereoselective Alkyne Reduction

G cluster_cis syn-Addition cluster_trans anti-Addition Heptynol Heptynol Lindlar Lindlar's Catalyst + H₂ Heptynol->Lindlar Na_NH3 Na / NH₃ Heptynol->Na_NH3 Z_Heptenol (Z)-Heptenol (cis) Lindlar->Z_Heptenol E_Heptenol (E)-Heptenol (trans) Na_NH3->E_Heptenol

Caption: Catalyst selection dictates the stereochemical outcome.

Troubleshooting and Expert Insights

  • Low Conversion:

    • Cause: Inactive catalyst, insufficient hydrogen pressure, or poor stirring.

    • Solution: Use fresh catalyst, ensure the system is leak-tight, and increase the stirring rate.

  • Over-reduction to Heptanol:

    • Cause: Catalyst is too active, or the reaction was allowed to proceed for too long.

    • Solution: Use a more thoroughly poisoned catalyst (e.g., add more quinoline), or monitor the reaction more closely and stop it as soon as the starting material is consumed.

  • Low Stereoselectivity:

    • Cause: For cis-alkenes, this can be due to isomerization of the product on the catalyst surface.

    • Solution: Ensure the catalyst is properly poisoned and avoid unnecessarily long reaction times or high temperatures.

Conclusion

The selective catalytic hydrogenation of heptynol to heptenol is a highly controllable and versatile reaction. By carefully selecting the catalyst and reaction conditions, researchers can achieve excellent yields and stereoselectivity for either the (Z)- or (E)-isomer. Adherence to rigorous safety protocols is essential for the successful and safe execution of these procedures. The protocols and insights provided in this guide are intended to serve as a reliable foundation for the synthesis of these valuable chemical intermediates.

References

  • Catalytic Hydrogenation of Alkenes - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Hydrogenation of Alkenes and Alkynes, Partial Hydrogenation, Lindlar Catalyst, Practice Problems and FAQs in Chemistry. Aakash Institute. Retrieved from [Link]

  • Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Three-Stage Conversion of Chemically Inert n-Heptane to α-Hydrazino Aldehyde Based on Bioelectrocatalytic C–H Bond Oxyfunctionalization. (2022). National Institutes of Health. Retrieved from [Link]

  • Reduction of alkynes (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Retrieved from [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 9.5: Reduction of Alkynes - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. (2023). JoVE. Retrieved from [Link]

  • 11.3.4 Catalytic Hydrogenation of Alkynes - Chemistry LibreTexts. (2019). Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • Hydrodeoxygenation of Methyl Heptanoate over Noble Metal Catalysts: Catalyst Screening and Reaction Network. (2013). ACS Publications. Retrieved from [Link]

  • Selective hydrogenation of 1-alkynes to alkenes catalyzed by an iron(II) cis-hydride .eta.2-dihydrogen complex. (n.d.). ACS Publications. Retrieved from [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved from [Link]

  • the use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry. (2005). National Institute of Standards and Technology. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis of E- and Z-Isocyanoalkenes. (n.d.). NSF Public Access Repository. Retrieved from [Link]

  • Benchtop NMR for Catalytic Hydrogenation Reactions Suitable for Studies with Parahydrogen. (2025). ResearchGate. Retrieved from [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Retrieved from [Link]

  • “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. (n.d.). RSC Publishing. Retrieved from [Link]

  • HYDROGENATION REACTIONS. (2021). JKU ePUB. Retrieved from [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube. Retrieved from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Retrieved from [Link]

  • Nickel-Catalyzed Reductive [2+2] Cycloaddition of Alkynes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016). YouTube. Retrieved from [Link]

  • Hydrogen Safety in Chemistry. (n.d.). H.E.L Group. Retrieved from [Link]

  • Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labelling in Metabolomics. (n.d.). ChemRxiv. Retrieved from [Link]

  • Catalytic Hydrogenation Reaction. (2016). AZoM. Retrieved from [Link]

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025). YouTube. Retrieved from [Link]

  • Stereoselective synthesis of Z-alkenes from α-methylcrotylstannanes and aldehydes. (1986). Scilit. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving extraction recovery rates of 2-heptenol from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Extraction Recovery Rates of 2-Heptenol from Biological Matrices

Status: Operational | Tier: Level 3 (Advanced Application Support)[1]

Introduction: The Volatility & Stability Paradox

Welcome to the technical support hub for volatile lipid metabolites. If you are seeing low recovery rates (<40%) for This compound (C7H14O) in plasma, urine, or tissue homogenates, you are likely fighting a two-front war: physical loss (evaporation) and biochemical degradation (enzymatic oxidation).

This compound is a mid-chain alkenol.[1] Unlike long-chain fatty alcohols, it has a high vapor pressure. Unlike stable alkanes, its hydroxyl group and double bond make it a target for Phase I metabolic enzymes (Alcohol Dehydrogenases) and oxidative stress.

This guide abandons generic "standard operating procedures" in favor of causality-driven protocols . We focus on why you are losing analyte and how to stop it.

Module 1: The "Time-Zero" Criticality (Sample Handling)

The Issue: Your analyte is disappearing before extraction even begins. Mechanism: Biological matrices (especially plasma and liver homogenates) contain active Alcohol Dehydrogenases (ADH) and Cytochrome P450s that rapidly oxidize this compound to 2-heptenal or conjugate it.[1]

Protocol: Metabolic Quenching

Do not thaw samples without an inhibitor present.

  • Inhibitor Cocktail: Prepare a collection tubes containing 4-Methylpyrazole (4-MP) (ADH inhibitor) at a final concentration of 1-2 mM.[1]

  • Antioxidant Defense: The alkene bond is susceptible to autoxidation. Add BHT (Butylated hydroxytoluene) (50 µg/mL) to the collection tubes.

  • Temperature: Maintain all samples at 4°C during handling. ADH activity drops significantly below 10°C.

Module 2: Extraction Methodologies

We present two validated workflows. Choose based on your sensitivity needs and available instrumentation.

Workflow A: Headspace SPME (Recommended)

Best for: High sensitivity, dirty matrices (plasma/urine), preventing column contamination.

The Logic: Solid Phase Microextraction (SPME) combines extraction and concentration into one step, eliminating the solvent evaporation step where 90% of volatile losses occur.

Step-by-Step Optimization:

ParameterRecommendationTechnical Rationale
Fiber Selection DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)This compound is polar (-OH) and volatile (C7).[1] A pure PDMS fiber is too non-polar. The Carboxen layer is critical for trapping small volatiles, while DVB aids in retaining the mid-polarity alcohol.
Matrix Modification Saturate with NaCl (30% w/v) "Salting out" decreases the solubility of organic analytes in water, forcing the this compound into the headspace.[1] This can increase recovery by 3-5x .[1]
Incubation Temp 40°C - 50°C Do not exceed 60°C. Higher temps increase partition into the headspace but also desorb the analyte off the fiber and increase water vapor pressure.[1]
Mode Headspace (HS) Direct Immersion (DI) in plasma will foul the fiber with proteins irreversibly.[1]
Workflow B: Liquid-Liquid Extraction (LLE) with a "Keeper"

Best for: Labs without SPME hardware or when derivatization is mandatory.[1]

The Logic: Standard LLE fails because this compound co-evaporates with solvents like dichloromethane or hexane during the N2 blow-down concentration step.[1] You must use a "Keeper" solvent .

Protocol:

  • Extraction Solvent: Mix Ethyl Acetate:Hexane (1:1).

  • The Keeper: Add Tetradecane (C14) or Dodecane (C12) (approx. 20 µL) to the solvent before extraction.

    • Why? These high-boiling alkanes form a residual drop that traps the volatile this compound as the primary solvent evaporates.

  • Evaporation: Evaporate under gentle Nitrogen stream. STOP exactly when the volume reaches the keeper volume (~20 µL).

    • Critical Warning: If you evaporate to total dryness, recovery drops to ~0%.

Module 3: Visualization of Loss Pathways

Understanding where the molecule goes is the first step to recovery.

LossAnalysis cluster_prevention Mitigation Strategies Sample Biological Sample (Plasma/Tissue) Air Laboratory Air (Evaporation) Sample->Air Volatility (High VP) Metabolite Metabolite (Heptenal/Conjugate) Sample->Metabolite Enzymatic (ADH) Fiber SPME Fiber (Recovered) Sample->Fiber Optimized Extraction Wall Container Walls (Adsorption) Sample->Wall Hydrophobic Binding Inhibitor Add 4-MP + BHT Inhibitor->Metabolite Blocks Salt Add NaCl (Salting Out) Salt->Fiber Enhances Keeper Use Keeper Solvent Keeper->Air Prevents Total Loss

Figure 1: The "Loss Vector" Analysis. Red arrows indicate primary loss mechanisms. Blue dotted lines indicate the technical interventions required to stop them.

Module 4: Troubleshooting & FAQs

Category: Recovery & Sensitivity[1]

Q: My recovery is consistent but low (~15%). I am using N2 blow-down. What is wrong? A: You are stripping the analyte. This compound has a boiling point (~160°C) that allows it to co-evaporate with solvents like Hexane (BP 68°C) due to azeotropic effects or simple entrainment.

  • Fix: Switch to the Keeper Solvent method (see Module 2) or eliminate the evaporation step by using SPME .

Q: I see a "ghost peak" that looks like 2-heptenal (aldehyde) instead of the alcohol. A: This is likely in-vitro oxidation .

  • Cause 1: Enzymatic conversion during sample thaw. (Did you add 4-MP?)

  • Cause 2: Thermal oxidation in the GC injection port.

  • Fix: Check your inlet temperature. If >250°C, lower it to 230°C. Ensure your liner is deactivated (silanized) and clean. Active sites in a dirty liner will dehydrogenate alcohols to aldehydes.

Category: Chromatography (GC-MS)[1]

Q: The this compound peak is tailing badly. A: Free hydroxyl groups (-OH) hydrogen bond with active silanols on the GC column stationary phase.

  • Immediate Fix: Use a polar column (e.g., DB-WAX) which tolerates alcohols better than non-polar (DB-5) columns.[1]

  • Robust Fix: Derivatization . Treat your extract with BSTFA + 1% TMCS (60°C for 30 mins). This replaces the -OH with a -O-TMS (Trimethylsilyl) group.[1] The resulting derivative is non-polar, thermally stable, and yields a sharp, symmetrical peak.

Q: Which Internal Standard (IS) should I use? A: Do not use a simple alkane. You need an alcohol to track the extraction efficiency of the -OH group.

  • Recommendation: 2-Octanol or d15-2-heptanol (deuterated).[1] 2-Octanol is structurally similar but chromatographically distinct.[1] Add it to the sample before any manipulation to track losses.

References

  • Pawliszyn, J. (2012).[2] Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.

  • Sigma-Aldrich (Supelco). Selection Guide for Supelco SPME Fibers. (Accessed 2024).[3][4][5]

  • Ialongo, C., & Jones, A. W. (2025). The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent. Biochemia Medica. (Validates ADH enzymatic degradation issues in plasma).

  • National Institute of Standards and Technology (NIST). 2-Heptanol Physical Properties. NIST Chemistry WebBook.

  • Delfini, C., & Cocito, C. (2021). Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols. (Demonstrates BSTFA derivatization protocols for hydroxylated lipids).

Sources

Optimizing reaction yield in the Grignard synthesis of 2-heptenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Synthesis of 2-Heptenol

Case ID: 2-HEP-OPT-001 Subject: Yield Optimization & Isomer Control in this compound Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Part 1: Diagnostic & Route Verification

Before optimizing yield, we must verify your synthetic pathway. "this compound" (


) refers to a primary allylic alcohol, specifically (E)-2-hepten-1-ol  (common in flavor/fragrance applications).

However, standard Grignard additions often produce the secondary isomer or the saturated analogue. Please identify your current route below to access the correct troubleshooting protocol.

Route Reagents Primary Product Status
A (The "True" Synthesis) 1-Hexyne + EtMgBr + Formaldehyde2-Heptyn-1-ol (

reduced to this compound)
Recommended. High regioselectivity.
B (The "Isomer" Trap)

-ButylMgBr + Acrolein (Propenal)
1-Hepten-3-ol (Vinyl carbinol)Incorrect Target. Requires difficult isomerization to get this compound.
C (The Saturated Error)

-PentylMgBr + Ethylene Oxide
1-HeptanolWrong Molecule. Saturated (no double bond).

Critical Note: If you are performing Route B hoping to get this compound directly, you will fail. The Grignard addition to acrolein occurs at the carbonyl carbon, yielding the secondary alcohol (1-hepten-3-ol). You must switch to Route A for high-yield access to the primary alcohol skeleton, or employ a transition-metal catalyst to force 1,4-addition (which yields an aldehyde, not the alcohol).

Part 2: Optimization Protocol (Route A: Alkynyl Grignard)

This is the industry-standard method for synthesizing this compound with high stereocontrol. The Grignard reagent functions as a base to deprotonate 1-hexyne, generating a nucleophile that attacks formaldehyde.

Step 1: Metallation of 1-Hexyne
  • Reaction:

    
    
    
  • Yield Killer: Incomplete metallation due to methane/ethane off-gassing issues or moisture.

  • Optimization:

    • Reagent Choice: Use Ethylmagnesium bromide (EtMgBr) rather than MethylMgBr. The byproduct (ethane) is easier to vent and control than methane.

    • Solvent: Use THF instead of Diethyl Ether. Alkynyl magnesium bromides are often insoluble in ether, forming a slurry that reacts poorly with gaseous formaldehyde.

    • Endpoint: Reflux the mixture for 1–2 hours until gas evolution ceases completely.

Step 2: Formaldehyde Addition (The Critical Step)
  • Reaction:

    
    
    
  • Yield Killer: Polymerization of formaldehyde (paraformaldehyde) before it reacts with the Grignard.

  • Optimization:

    • Source: Do not add solid paraformaldehyde directly to the Grignard. It contains water and depolymerizes too slowly.

    • Technique: Use a "Cracking Flask" . Place dry paraformaldehyde in a separate flask connected via a wide-bore cannula to the Grignard vessel. Heat the paraformaldehyde to 180–200°C. Use a slow stream of dry

      
       to carry the monomeric HCHO gas into the Grignard solution.
      
    • Temperature: Cool the Grignard receiver to 0°C to -10°C . If the solution is too hot, HCHO escapes; if too cold, the reagent precipitates.

Step 3: Reduction to this compound
  • Reaction: 2-Heptyn-1-ol

    
     (E)-2-Heptenol
    
  • Note: This step is stereodivergent. Use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) for the trans (E) isomer. Use Lindlar Hydrogenation for the cis (Z) isomer.

Part 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%) and I see a lot of white solid in the flask before hydrolysis.

  • Diagnosis: This is likely the alkynyl Grignard reagent precipitating out of solution, or magnesium alkoxide aggregates.

  • Fix: Switch solvent to THF or add a co-solvent (toluene). Ensure vigorous mechanical stirring (magnetic stirring is often insufficient for slurries).

Q2: I am using Route B (ButylMgBr + Acrolein) and getting 1-hepten-3-ol. Can I convert this?

  • Diagnosis: You have the kinetic 1,2-addition product.

  • Fix: You can perform an Allylic Rearrangement (acid-catalyzed). Treat the 1-hepten-3-ol with dilute sulfuric acid or a specific catalyst like

    
    .
    
  • Warning: This is an equilibrium process. You will obtain a mixture of 1-hepten-3-ol (approx 30%) and 2-hepten-1-ol (approx 70%). Separation requires careful fractional distillation. Route A is superior for purity.

Q3: The reaction mixture turned into a gel during Formaldehyde addition.

  • Diagnosis: Polymerization of HCHO (formation of polyoxymethylene) inside the reaction flask.

  • Fix: Your addition rate of HCHO gas was too fast, or the Grignard solution was too cold/viscous. Increase the

    
     flow rate to dilute the HCHO stream and warm the receiving flask slightly (to 0°C).
    

Q4: Can I use commercially available Formaldehyde solution (Formalin)?

  • Answer: ABSOLUTELY NOT. Formalin is 37% HCHO in water . Water will immediately destroy your Grignard reagent (

    
    ), creating a dangerous exotherm and ruining the batch. You must use dry paraformaldehyde cracked into gas.
    

Part 4: Visual Workflow (Route A)

The following diagram details the high-yield pathway for (E)-2-Heptenol, highlighting the critical intermediate steps.

GrignardSynthesis Start 1-Hexyne (Starting Material) Intermediate1 1-Hexynylmagnesium Bromide (Alkynyl Grignard) Start->Intermediate1 Metallation (Reflux, -EtH) Reagent Ethylmagnesium Bromide (EtMgBr in THF) Reagent->Intermediate1 Intermediate2 Magnesium Alkoxide (Intermediate) Intermediate1->Intermediate2 Nucleophilic Addition (0°C, N2 carrier) HCHO Formaldehyde Gas (Cracked from Paraformaldehyde) HCHO->Intermediate2 Product1 2-Heptyn-1-ol (Propargylic Alcohol) Intermediate2->Product1 Quench Quench NH4Cl (aq) (Hydrolysis) Quench->Product1 FinalProduct (E)-2-Heptenol (Target Molecule) Product1->FinalProduct Reduction Reduction Red-Al Reduction (Stereoselective) Reduction->FinalProduct

Figure 1: Optimized synthetic workflow for (E)-2-Heptenol via the Alkynyl Grignard route, avoiding the regioselectivity issues of direct acrolein addition.

Part 5: Summary of Critical Parameters

ParameterRecommended SettingReason
Solvent Anhydrous THFPrevents precipitation of the alkynyl Grignard intermediate.
HCHO Source Dry Paraformaldehyde (Cracked)Avoids water contamination; ensures monomeric reactivity.
Reaction Temp Reflux (Step 1)

0°C (Step 2)
Reflux ensures full metallation; cooling prevents HCHO polymerization.
Quench Saturated

Mild protonation avoids acid-catalyzed rearrangement of the sensitive allylic/propargylic alcohol.

References

  • Preparation of Alkynyl Grignard Reagents

    • Study.com. "Grignard Synthesis of 2-methyl-2-heptanol (General Grignard Methodology)." Link

  • Side Reactions in Grignard Synthesis

    • Weiss, H. M.[1] "Side Reactions in a Grignard Synthesis." Journal of Chemical Education, 1999, 76(1),[1] 76. Link

  • Isomerization of Allylic Alcohols

    • The Good Scents Company. "1-Hepten-3-ol Properties and Isomer Data." Link

  • Grignard Reaction Mechanisms & Epoxide Opening

    • Master Organic Chemistry. "Reaction of Grignard Reagents with Epoxides." Link

  • General Grignard Handling

    • LibreTexts. "Grignard Reagents - Preparation and Reactions." Link

Sources

Addressing thermal instability of 2-heptenol in high-temp injection ports

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Dehydration & Degradation in High-Temp Injection Ports

Status: Operational | Tier: Level 3 (Advanced Application Support)

Introduction: The "Ghost Peak" Phenomenon

Welcome to the specialized support module for 2-Heptenol analysis. If you are here, you likely encountered a specific anomaly: your this compound standard purity looks low, and you are seeing unexpected peaks (often eluting earlier) that do not match your solvent.

The Diagnosis: You are likely not seeing impurities in your bottle; you are manufacturing them in your injection port.

This compound is an allylic alcohol . Unlike standard secondary alcohols, the double bond adjacent to the hydroxyl-bearing carbon stabilizes the carbocation intermediate via resonance. This makes this compound exceptionally prone to acid-catalyzed dehydration inside hot Gas Chromatography (GC) inlets, converting it into various heptadiene isomers (the "ghost peaks") and water.

This guide provides the diagnostic workflows and mitigation strategies to stabilize your analysis.

Module 1: The Diagnostic Workflow

Before altering your method, confirm that thermal degradation is the root cause using the Temperature Stress Test .

Protocol: Inlet Temperature Ramping

Objective: Correlate analyte recovery with inlet energy.

StepActionRationale
1 Prepare Standard Dilute this compound to ~50 ppm in a non-protic solvent (e.g., Hexane or DCM). Avoid wet solvents.
2 Baseline Injection Inject at your current method temperature (e.g., 250°C). Record the Area Counts of this compound.
3 Low-Temp Injection Lower inlet temperature to 180°C (or lowest setting that volatilizes solvent). Inject.
4 High-Temp Injection Raise inlet temperature to 280°C . Inject.
5 Calculate Ratio Compare Area Counts (normalized to Internal Standard if available).

Interpretation:

  • Significant Area Drop at 280°C vs 180°C: Thermal degradation is confirmed.

  • New Peaks Appear at 280°C: These are likely dehydration products (heptadienes).

  • Constant Area: The issue is likely detector response or chemical reactivity in the vial, not the inlet.

Module 2: The Mechanism of Failure

Understanding why the molecule fails is critical to fixing it. The degradation is not just thermal; it is catalytic .

Visualizing the Pathway

The following diagram illustrates how hot, active sites (silanols) on your liner or glass wool trigger the elimination of water.

HeptenolDegradation Heptenol This compound (Allylic Alcohol) Inlet GC Inlet (Heat + Silanols) Heptenol->Inlet Transition Carbocation Intermediate (Resonance Stabilized) Inlet->Transition Protonation (-OH becomes -OH2+) Water H2O (Eliminated) Transition->Water Diene 1,3-Heptadiene (Degradation Product) Transition->Diene -H2O (Dehydration)

Figure 1: Mechanism of acid-catalyzed dehydration of allylic alcohols in GC inlets.

Module 3: Hardware Mitigation (The "Inert" Path)

If you must use a standard Split/Splitless injector, the surface chemistry of your liner is the primary variable.

Liner Selection Guide

Standard borosilicate glass contains metal oxides and silanols (Si-OH) that act as Lewis acids. You must use Deactivated liners.[1]

Liner FeatureRecommendation for this compoundWhy?
Glass Wool AVOID (unless specialized)Wool has massive surface area.[1] Even slightly active wool will destroy allylic alcohols instantly.
Baffles/Dimples PREFERRED Provides mixing and vaporization surface area without the high activity of wool fibers.
Deactivation CRITICAL Use "Ultra Inert" (Agilent) or "Topaz" (Restek) grades. These undergo vapor deposition to cap silanols.
Seal/O-Ring CHECK Use graphite/vespel. Pure graphite can adsorb planar compounds, though less of a risk here than silanols.
The "Frit" Alternative

If vaporization is poor without wool (leading to poor reproducibility), switch to a sintered glass frit liner . The frit provides surface area for evaporation but is easier to deactivate than fine glass wool fibers.

Module 4: Methodological Mitigation

If hardware changes are insufficient, alter the physics of the injection.

Strategy A: Cold Splitless Injection (Pulsed)

Instead of injecting into a hot 250°C oven, inject cold and ramp rapidly.

  • Inlet Temp: Start at 40°C (or solvent boiling point).

  • Injection: Inject sample.

  • Ramp: Immediately ramp inlet at 600°C/min to 250°C.

  • Transfer: The analyte transfers to the column before it spends significant time interacting with hot active sites.

Strategy B: On-Column Injection (OCI)

The Gold Standard for Labile Compounds.

  • Concept: The syringe needle bypasses the inlet entirely and deposits liquid directly into the column or a retention gap.

  • Benefit: Zero thermal stress during injection. 100% recovery of this compound is typical.

  • Requirement: Requires an OCI inlet or a specific wide-bore column configuration.

Troubleshooting Decision Tree

Follow this logic flow to resolve persistent instability.

TroubleshootingFlow Start Issue: Low this compound Area or Ghost Peaks CheckTemp Step 1: Lower Inlet Temp (Try 200°C) Start->CheckTemp TempFixed Problem Solved? (Thermal Issue) CheckTemp->TempFixed CheckLiner Step 2: Remove Glass Wool Use Ultra Inert Single Taper TempFixed->CheckLiner No Done Done TempFixed->Done Yes LinerFixed Problem Solved? (Surface Activity) CheckLiner->LinerFixed CheckSeal Step 3: Replace Gold Seal & Trim Column LinerFixed->CheckSeal No LinerFixed->Done Yes SealFixed Problem Solved? (Contamination) CheckSeal->SealFixed Derivatize Step 4: Derivatization (Silylation) SealFixed->Derivatize No SealFixed->Done Yes

Figure 2: Step-by-step troubleshooting logic for this compound instability.

Frequently Asked Questions (FAQ)

Q: Can I just derivatize the sample to fix this? A: Yes. Treating the sample with a silylation reagent (e.g., BSTFA or MSTFA) will convert the -OH group to a -OTMS (trimethylsilyl) ether. This removes the hydrogen bonding capability and prevents dehydration. However, this adds sample preparation time and requires moisture-free conditions. We recommend hardware fixes (Liners/OCI) first.

Q: Why does 2-heptanol (secondary alcohol) work fine, but this compound fails? A: Resonance. In this compound, the carbocation formed after water loss is allylic. This resonance stabilization lowers the activation energy required for the reaction, making it occur much faster and at lower temperatures than the standard secondary alcohol dehydration seen in 2-heptanol.

Q: My solvent is water. Is that a problem? A: Yes. Water expands ~1400x in the liner, creating "backflash" that can carry analytes into unheated, active metal gas lines. Furthermore, water at high temperatures acts as a hydrolytic acid, stripping the deactivation layer off your liner, exposing active silanols. For this compound, use organic solvents (Hexane, Ethyl Acetate) whenever possible.

References

  • Agilent Technologies. (2011).[2] Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Technical Overview. Link

  • Restek Corporation. (2020). How to Choose a GC Inlet Liner: The Impact of Wool and Deactivation. Restek Technical Guides. Link

  • Constable, D. J., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols.[3] ACS Earth and Space Chemistry. Link

  • SilcoTek. (2019). An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. SilcoTek Technical Insights. Link

Sources

Strategies for purifying 2-heptenol from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the purification of 2-heptenol from common reaction byproducts. The information is presented in a question-and-answer format to directly address challenges encountered during experimental work.

Section 1: Understanding the Impurity Profile of Crude this compound

Before devising a purification strategy, it is crucial to understand the potential impurities that may be present in your crude this compound mixture. The nature of these byproducts is intrinsically linked to the synthetic route employed.

Q1: What are the most common byproducts I should expect when synthesizing this compound?

The impurity profile of your crude this compound will largely depend on your synthetic method. Two common routes to allylic alcohols like this compound are the reduction of an α,β-unsaturated ketone (e.g., 2-hepten-4-one) or the addition of a Grignard reagent to an α,β-unsaturated aldehyde (e.g., crotonaldehyde).

  • From Reduction of 2-Hepten-4-one:

    • Unreacted Starting Material: Incomplete reduction will leave residual 2-hepten-4-one.

    • Over-reduction Products: Aggressive reducing agents (e.g., LiAlH₄) can sometimes reduce the double bond, leading to the formation of 2-heptanol.

    • Isomers: Depending on the reaction conditions, you may have cis/trans isomers of this compound.

  • From Grignard Reaction (e.g., Propylmagnesium Bromide and Crotonaldehyde):

    • 1,4-Addition Products: Grignard reagents can sometimes undergo conjugate addition to α,β-unsaturated carbonyls, leading to the formation of a saturated ketone (in this case, 4-heptanone) after workup.

    • Unreacted Aldehyde: Incomplete reaction will leave residual crotonaldehyde.

    • Side Products from Grignard Reagent: Byproducts from the Grignard reagent itself, such as coupling products (e.g., hexane from propylmagnesium bromide).

    • Condensation Products: Aldol condensation of the starting aldehyde can lead to higher molecular weight impurities.

A general overview of a typical synthesis and the points where byproducts can arise is depicted below.

Synthesis_Byproducts cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction e.g., Grignard reaction or reduction Crude Product Crude Product Reaction->Crude Product Unreacted Starting Material Unreacted Starting Material Reaction->Unreacted Starting Material Incomplete reaction Side-Reaction Products Side-Reaction Products Reaction->Side-Reaction Products e.g., Aldol condensation, Grignard coupling Over-reduction/Addition Products Over-reduction/Addition Products Reaction->Over-reduction/Addition Products e.g., 1,4-addition, alkene reduction Isomers Isomers Crude Product->Isomers Geometric isomers

Caption: Origin of byproducts in this compound synthesis.

Section 2: Purification Strategies and Troubleshooting

A multi-step approach is often necessary for achieving high purity this compound. The choice and sequence of these steps will depend on the nature and quantity of the impurities.

Liquid-Liquid Extraction and Washes

Liquid-liquid extraction is a powerful first step to remove water-soluble impurities and unreacted starting materials.

Q2: How should I perform an initial workup of my reaction mixture?

A typical workup involves quenching the reaction with an aqueous solution, followed by extraction of the product into an organic solvent.

  • Quenching: For reactions involving metal hydrides or organometallics, a careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended. This will protonate the alkoxide intermediate to form this compound and precipitate the metal salts.

  • Extraction: After quenching, extract the aqueous layer with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[1] Perform multiple extractions (e.g., 3 times) to maximize the recovery of your product.[2]

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Dilute Acid (e.g., 1M HCl): This will remove any basic impurities, such as amines if they were used in the reaction.[3][4]

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This will neutralize any remaining acid and remove acidic byproducts.[5]

    • Brine (Saturated NaCl Solution): This wash helps to remove the bulk of the dissolved water from the organic layer and aids in preventing the formation of emulsions.[2]

Troubleshooting Extraction and Washes:

Q3: I'm observing a stable emulsion at the interface of the aqueous and organic layers. How can I resolve this?

Emulsions are common when dealing with crude reaction mixtures containing surfactants or finely divided solids.[6]

  • Patience: Sometimes, allowing the separatory funnel to stand for an extended period can lead to phase separation.

  • Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.

  • Filtration: Passing the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by removing particulate matter that may be stabilizing it.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning can effectively separate the layers.

Distillation

Distillation is a primary method for purifying this compound, especially for removing non-volatile impurities and byproducts with significantly different boiling points.

Q4: Should I use simple or fractional distillation? And what about vacuum distillation?

The choice of distillation technique depends on the boiling points of this compound and its impurities.

  • Simple Distillation: This is suitable for separating this compound from non-volatile impurities or from solvents with a large difference in boiling points (>100 °C).

  • Fractional Distillation: If your crude product contains impurities with boiling points close to that of this compound (within 25-100 °C), fractional distillation is necessary to achieve good separation.[7]

  • Vacuum Distillation: this compound, being an allylic alcohol, may be susceptible to decomposition at its atmospheric boiling point. Vacuum distillation is highly recommended as it lowers the boiling point of the liquid, reducing the risk of thermal degradation.[8][9] A well-controlled vacuum distillation can also improve the separation from byproducts with close boiling points.

Table 1: Boiling Points of this compound and Potential Byproducts at Different Pressures

CompoundBoiling Point at 760 mmHg (°C)Boiling Point at 10 mmHg (°C)
This compound~160~60-65
2-Heptanol158-160[7]~58-60
2-Heptanone151~50-52
4-Heptanone144~45-47

Note: Boiling points under vacuum are estimated and can vary with the efficiency of the vacuum system.

Troubleshooting Distillation:

Q5: My distillation is very slow, or the compound is not distilling over at the expected temperature.

  • Inadequate Vacuum: Check your vacuum system for leaks. All joints should be properly sealed.

  • Insufficient Heating: Ensure the heating mantle is providing uniform and adequate heat to the distilling flask.

  • Flooded Column (Fractional Distillation): If the column is filled with liquid, the separation efficiency will be poor. Reduce the heating rate to allow the column to operate correctly.

Q6: The product is decomposing in the distillation pot.

  • Excessive Heat: This is the most common cause. Reduce the temperature of the heating mantle.

  • Presence of Acidic or Basic Impurities: Traces of acid or base can catalyze decomposition at high temperatures. Ensure your pre-distillation washes were thorough.

  • Use a Lower Vacuum: A stronger vacuum will further reduce the boiling point and minimize thermal stress on the compound.

Flash Chromatography

For the removal of closely related impurities or for achieving very high purity, flash chromatography is an excellent option.[10][11]

Q7: What are the recommended conditions for flash chromatography of this compound?

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.[10] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate. A typical starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.

  • Gradient Elution: Starting with a lower polarity eluent and gradually increasing the proportion of the more polar solvent can improve separation and reduce tailing of the product.

Troubleshooting Flash Chromatography:

Q8: My compound is not moving off the baseline of the column.

  • Insufficiently Polar Eluent: The solvent system is not polar enough to move your compound. Increase the proportion of the polar solvent (e.g., ethyl acetate).

  • Compound Decomposition on Silica: Allylic alcohols can sometimes be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can use deactivated silica (e.g., by adding a small amount of triethylamine to the eluent, typically 0.1-1%).

Q9: The separation between my product and an impurity is poor.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for separating the specific mixture. Try a different solvent system with different selectivity (e.g., replace ethyl acetate with diethyl ether or dichloromethane).

  • Overloading the Column: Too much crude material on the column will lead to broad bands and poor separation. Use a larger column or reduce the amount of sample.

  • Column Was Run Too Fast: A very high flow rate can decrease the resolution. Reduce the pressure to slow down the elution.

The overall purification workflow can be visualized as follows:

Purification_Workflow Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Quenching, Extraction, Washes Drying Drying Aqueous Workup->Drying e.g., MgSO₄, Na₂SO₄ Solvent Removal Solvent Removal Drying->Solvent Removal Rotary Evaporation Purification Purification Solvent Removal->Purification Distillation Distillation Purification->Distillation For volatile impurities Flash Chromatography Flash Chromatography Purification->Flash Chromatography For closely related impurities Pure this compound Pure this compound Distillation->Pure this compound Flash Chromatography->Pure this compound Purity Analysis Purity Analysis Pure this compound->Purity Analysis GC-MS, NMR

Caption: General workflow for the purification of this compound.

Section 3: Purity Assessment

Accurate determination of purity is essential. A combination of analytical techniques is often employed for a comprehensive assessment.

Q10: Which analytical techniques are best for determining the purity of my this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The gas chromatogram will show the relative amounts of different components, and the mass spectrometer will help in identifying them based on their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to confirm the structure of this compound and to detect the presence of impurities. The integration of the signals can provide a quantitative measure of purity if a known internal standard is used.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule and can help in identifying isomeric impurities.[12]

Section 4: Safety and Handling

Q11: What are the key safety precautions I should take when working with this compound?

This compound is a flammable liquid and can cause skin and eye irritation.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces. Ensure that a fire extinguisher is readily accessible.[14]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[15]

References

  • PrepChem. Preparation of 2-heptanol. Available at: [Link]

  • Synthesis of 2,4-Heptadiene - UNI ScholarWorks. Available at: [Link]

  • 2-heptanol - Organic Syntheses Procedure. Available at: [Link]

  • Boiling points of n-heptane and 2,2,4-trimethylpentane over the range 100 to 1500 mm - NIST. Available at: [Link]

  • Process for purifying allyl alcohol - Google Patents.
  • Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer - U.S. Chemical Storage. Available at: [Link]

  • Solvent Partitioning (Liquid-Liquid Extraction) - Chemistry LibreTexts. Available at: [Link]

  • Low temperature vacuum distillation and concentration process - Google Patents.
  • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing - Journal of the American Chemical Society. Available at: [Link]

  • FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration. Available at: [Link]

  • Vacuum distillation - Wikipedia. Available at: [Link]

  • allyl alcohol - Organic Syntheses Procedure. Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • 3 Trends That Affect Boiling Points - Master Organic Chemistry. Available at: [Link]

  • solid-liquid extraction - Columbia University. Available at: [Link]

  • Successful Flash Chromatography - King Group. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available at: [Link]

  • Determining solvent strength in flash column chromatography - Biotage. Available at: [Link]

  • Nedstar's guide for ethanol safety & handling. Available at: [Link]

  • Best way to remove Allyl Alcohol from reaction mixture : r/Chempros - Reddit. Available at: [Link]

  • The science of alcohol: 3.2.3 Vacuum distillation | OpenLearn - The Open University. Available at: [Link]

  • Liquid–liquid extraction - Wikipedia. Available at: [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications - Study.com. Available at: [Link]

  • Application of 1 H and 13 C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - MDPI. Available at: [Link]

  • Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives - ResearchGate. Available at: [Link]

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • Acid-Base Extraction Tutorial - YouTube. Available at: [Link]

  • Extraction Protocol for Polar Solvents - University of Rochester. Available at: [Link]

  • Allylic alcohol synthesis by addition - Organic Chemistry Portal. Available at: [Link]

  • Vacuum Distillation: Gentle And Efficient Dealcoholization - BevZero. Available at: [Link]

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc.. Available at: [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Available at: [Link]

  • Boiling points of organic compounds (video) - Khan Academy. Available at: [Link]

  • Liquid-Liquid Extraction of Polar Organic Compounds | LCGC International. Available at: [Link]

  • Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. Available at: [Link]

  • Identifying Alcohols Using NMR Spectroscopy - AZoM.com. Available at: [Link]

  • Boiling points of benzene, ethylene chloride, n-heptane, and 2,2,4-trimethylpentane over the range 660 to 860 mm - NIST. Available at: [Link]

  • Improvement of polarity-based solvent system for countercurrent chromatography in the guidance of solvent selectivity: n-hexane/ethyl acetate/ alcohol solvents/water as an example - PubMed. Available at: [Link]

  • Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies - PubMed. Available at: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - DiVA. Available at: [Link]

  • 4 Solvent Systems, Developing Chambers and Development - ResearchGate. Available at: [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Available at: [Link]

  • Catalytic isomerization of branched allylic alcohols by water-soluble and 3 - RSC Advances. Available at: [Link]

Sources

Solving reproducibility issues in 2-heptenol headspace sampling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Reproducibility Issues in 2-Heptenol Analysis

Role: Senior Application Scientist Status: Operational

Introduction: The "Ghost" in the Vial

Welcome to the technical support center. If you are here, you are likely seeing Relative Standard Deviations (RSDs) drifting above 10%, "ghost" peaks in your blanks, or non-linear calibration curves for This compound .

As a secondary or unsaturated alcohol (depending on your specific isomer, e.g., cis-2-hepten-1-ol or 2-heptanol), this molecule presents a "perfect storm" for headspace sampling:

  • High Boiling Point (~160–178°C): It does not want to be a gas. It prefers the liquid phase.

  • Polarity (Hydroxyl Group): It hydrogen-bonds to everything—glass vials, cold spots in transfer lines, and active sites in your inlet.

  • Matrix Sensitivity: Its partition coefficient (

    
    ) shifts wildly with slight changes in sample salt content or pH.
    

This guide moves beyond "try cleaning the syringe" and addresses the thermodynamic and mechanical root causes of failure.

Module 1: The Thermodynamics of Extraction

The Core Problem: Partition Coefficient ( )

Reproducibility fails when you rely on unstable equilibrium. In Static Headspace (SHS), the concentration of this compound in the gas phase (


) is governed by:


Where:

  • 
     = Original concentration in the sample.
    
  • 
     = Partition coefficient (Concentration in Liquid / Concentration in Gas).
    
  • 
     = Phase ratio (Volume of Gas / Volume of Liquid).
    

The Issue: this compound has a high


 value in aqueous matrices (it prefers water over air). Small fluctuations in temperature or matrix composition cause massive swings in 

, destroying reproducibility.
Solution: The "Salting Out" Protocol

You must force the alcohol out of the liquid. Saturating the solution with salt increases the ionic strength, effectively "squeezing" the hydrophobic alkyl chain of this compound out of the water and into the headspace.

Data: Impact of Matrix Modification on this compound Response

ParameterCondition A (Control)Condition B (Optimized)Impact on SensitivityImpact on RSD
Matrix Pure WaterSat. NaCl Solution (>30% w/v)+300-500% Reduced from 15% to <3%
Temp 60°C80°C+50-80% Stabilized
Equilibration 10 min30 minMinimalCritical for <5% RSD

Technical Note: Do not just "add salt." You must create a saturated solution to buffer against minor pipetting errors. If one vial has 3g salt and another has 3.1g, a saturated solution ensures both have the same ionic strength (excess salt remains solid).

Module 2: The "Sticky" Mechanics (Adsorption & Carryover)

This compound is a "sticky" molecule. It will condense on any surface cooler than its boiling point or adsorb onto active silanols.

The Critical Failure Points
  • Syringe/Loop Temperature: If your syringe is cooler than your vial, this compound condenses inside the needle. This causes low area counts for the current run and "ghost" peaks (carryover) in the next run.

  • Septum Bleed: Standard septa can absorb volatiles during the heating phase and release them inconsistently.

  • Transfer Line Cold Spots: Any unheated junction between the HS unit and the GC inlet is a trap.

Workflow Visualization: The Reproducibility Ecosystem

G Sample Sample Matrix (Salt Saturation) Vial Vial Equilibrium (Temp: 80°C | Time: 30m) Sample->Vial Partitioning (K) Vial->Vial Incomplete Equilibrium Syringe Transfer Path (Syringe Temp > Vial + 10°C) Vial->Syringe Extraction Syringe->Syringe Condensation (Carryover Risk) Inlet GC Inlet (Deactivated Liner) Syringe->Inlet Injection Detector MS/FID Signal Inlet->Detector Separation

Caption: Critical control points for this compound analysis. Note the requirement for Syringe Temperature to exceed Vial Temperature to prevent condensation.

Module 3: Troubleshooting Guides & FAQs

Q1: My calibration curve is non-linear (quadratic) at low concentrations. Why?

Diagnosis: Adsorption losses.[1] At low concentrations (ppb levels), active sites on the glass liner or syringe needle permanently bind a fixed amount of this compound. If you inject 10 ng, you might lose 5 ng (50% loss). If you inject 100 ng, you still lose 5 ng (5% loss). This creates a curve that "droops" near zero. Action Plan:

  • Deactivation: Switch to "Ultra-Inert" or fully deactivated inlet liners (with wool).

  • Priming: Run a high-concentration standard before your calibration curve to temporarily occupy active sites.

  • Internal Standard: Use 2-Octanol or d15-heptanol . Do not use a non-polar IS like toluene; it does not mimic the adsorption behavior of the alcohol.

Q2: I see this compound in my blank injections. Is the septum bleeding?

Diagnosis: Carryover (Condensation). It is rarely septum bleed (which looks like siloxane peaks). It is almost certainly this compound from the previous sample condensing in the syringe or transfer line. Action Plan:

  • The "10-Degree Rule": Set your Syringe/Loop temperature 10°C higher than your Vial incubation temperature.

    • Example: Vial = 80°C

      
       Syringe = 90°C.
      
  • Gas Flush: Increase the post-injection inert gas flush time on your autosampler (e.g., from 30s to 60s).

Q3: My RSDs are 15-20%. What is the single biggest fix?

Diagnosis: Inconsistent Phase Ratio (


) or Salting.
Action Plan: 
  • Check Volume: Ensure every vial has the exact same liquid volume (e.g., 5.0 mL in a 20 mL vial). A 0.5 mL difference changes the phase ratio (

    
    ) and shifts the equilibrium.
    
  • Saturate: Add 1.5g of NaCl to 5mL of sample. Ensure undissolved salt is visible. This pins the ionic strength to a constant maximum.

Module 4: The "Gold Standard" Protocol

Use this starting point to validate your system.

ParameterSettingRationale
Vial Size 20 mLStandardizes headspace volume.
Sample Volume 5 mL (Liquid)Maintains optimal

ratio (3:1).
Matrix Modifier NaCl (Saturation) Drives this compound into gas phase (Salting Out).
Incubation Temp 80°C Sufficient vapor pressure without degradation.
Equilibration Time 30 min Ensures thermodynamic equilibrium is reached.
Agitation High (500-750 rpm)Speeds up mass transfer from liquid to gas.
Syringe Temp 90°C Prevents condensation (Critical for carryover).
Inlet Temp 250°CFlash vaporization; use Split mode (5:1 or 10:1) to sharpen peaks.[2]

Module 5: Diagnostic Logic Tree

Use this flow to diagnose specific failure modes in your data.

Troubleshooting Start Start: High RSD or Poor Linearity? CheckCarryover Run Blank after High Std. Is Peak Present? Start->CheckCarryover CheckSyringeTemp Action: Increase Syringe Temp Check Gas Flush CheckCarryover->CheckSyringeTemp Yes (Ghost Peak) CheckRSD Is RSD High across Replicates? CheckCarryover->CheckRSD No CheckEquilibrium Check Equilibration Time & Agitation Speed CheckRSD->CheckEquilibrium Yes CheckSalt Are you using Saturated Salt? CheckEquilibrium->CheckSalt Time is >20min FixSalt Action: Add excess NaCl Standardize Sample Vol. CheckSalt->FixSalt No / Unsure

Caption: Step-by-step logic for isolating the root cause of reproducibility errors.

References
  • Restek Corporation. (2000). A Technical Guide for Static Headspace Analysis Using GC. Retrieved from [Link]

  • Agilent Technologies. (2021). Use of Salt to Increase Analyte Concentration in SPME Headspace Applications.[3][4][5][6] Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Heptanol Thermochemical Data. Retrieved from [Link]

  • Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-Heptenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, unambiguous molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of 2-heptenol, focusing on distinguishing its geometric isomers, (E)-2-heptenol and (Z)-2-heptenol, from each other and from the positional isomer, 2-heptanol.

As researchers, our goal extends beyond simple data acquisition; we aim to interpret spectra with a deep understanding of the underlying chemical principles. This guide is structured to explain the causality behind observed chemical shifts and coupling constants, empowering you to not only identify your target molecule but also to recognize and characterize potential impurities with confidence.

Section 1: Foundational Principles – Why NMR Excels for Isomer Identification

NMR spectroscopy is exquisitely sensitive to the local electronic environment of each nucleus in a molecule. For isomers like the (E) and (Z) forms of this compound, the spatial arrangement of substituents around the rigid C=C double bond creates distinct electronic environments. This results in measurable differences in two key NMR parameters:

  • Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard. It is dictated by the degree of shielding or deshielding experienced by the nucleus. Protons or carbons in electron-rich environments are shielded (upfield, lower δ), while those near electronegative atoms or π-systems are deshielding (downfield, higher δ).[1]

  • Spin-Spin Coupling (J-Coupling): The interaction between the spins of neighboring nuclei, which causes signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is transmitted through chemical bonds and is highly dependent on the dihedral angle between the coupled nuclei.[2]

The rigid geometry of alkenes makes the ³J vicinal coupling constant between olefinic protons a powerful diagnostic tool. For trans-protons (E-isomer), the coupling constant is typically larger (¹¹⁻¹⁸ Hz) than for cis-protons (Z-isomer), which exhibit smaller coupling constants (⁶⁻¹⁴ Hz).[3][4][5] This fundamental difference is often the most definitive way to assign stereochemistry.

Section 2: Experimental Protocol for High-Quality NMR Data Acquisition

Trustworthy data begins with meticulous sample preparation and standardized acquisition parameters. The following protocol is a self-validating system for routine analysis of small organic molecules like this compound.

Workflow for NMR Analysis

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition (400 MHz Spectrometer) cluster_proc Part C: Data Processing & Interpretation prep1 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) prep2 2. Add Deuterated Solvent (~0.6 mL CDCl₃) prep1->prep2 prep3 3. Add Internal Standard (e.g., TMS) prep2->prep3 prep4 4. Vortex to Dissolve prep3->prep4 prep5 5. Filter into NMR Tube prep4->prep5 acq1 6. Insert Sample & Lock prep5->acq1 acq2 7. Shim Gradients acq1->acq2 acq3 8. Acquire ¹H Spectrum (e.g., 16 scans) acq2->acq3 acq4 9. Acquire ¹³C Spectrum (e.g., 1024 scans) acq3->acq4 proc1 10. Fourier Transform acq4->proc1 proc2 11. Phase & Baseline Correction proc1->proc2 proc3 12. Calibrate Reference (TMS at 0 ppm) proc2->proc3 proc4 13. Integrate Peaks & Analyze Multiplets proc3->proc4 proc5 14. Assign Structure proc4->proc5

Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6][7]

  • Solvent Addition: Add approximately 0.55-0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective for dissolving many organic compounds.[8] The deuterium signal is used by the spectrometer to stabilize the magnetic field ("lock").

  • Internal Standard: Use a solvent that contains a pre-defined concentration of an internal standard like Tetramethylsilane (TMS), usually 0.03-0.05% v/v.[9] TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.

  • Dissolution: Vortex the vial until the sample is completely dissolved. A clear, homogenous solution is critical for acquiring high-resolution spectra.

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[10]

  • Data Acquisition: Insert the sample into the spectrometer. After locking and shimming to optimize magnetic field homogeneity, acquire the ¹H and ¹³C spectra using standard instrument parameters.

Section 3: Spectral Analysis of (E)-2-Heptenol

(E)-2-heptenol, also known as trans-2-heptenol, serves as our primary reference compound. Its structure provides a clear and predictable NMR spectrum.

Structure of (E)-2-heptenol with carbon numbering.
¹H NMR Data: (E)-2-Heptenol

The ¹H NMR spectrum is characterized by distinct signals for the terminal methyl group, the aliphatic chain, the allylic and olefinic protons, and the hydroxymethyl group.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H₇ (CH₃)~0.90Triplet (t)~7.03H
H₅, H₆ (-CH₂-)~1.30Multiplet (m)-4H
H₄ (-CH₂-)~2.05Quartet (q)~7.02H
H₁ (-CH₂OH)~4.15Doublet (d)~5.02H
H₂, H₃ (-CH=CH-)~5.70Multiplet (m)³J_trans_ ≈ 15.02H
OHVariableSinglet (s, broad)-1H
(Note: Data is based on typical values from the Spectral Database for Organic Compounds (SDBS) and established chemical shift principles.)

Interpretation Causality:

  • H₇ (δ ~0.90): This upfield triplet is characteristic of a terminal methyl group coupled to an adjacent methylene (CH₂) group.

  • H₄ (δ ~2.05): These protons are allylic (adjacent to the C=C bond), which deshields them relative to the other aliphatic protons (H₅, H₆), causing a downfield shift.

  • H₁ (δ ~4.15): The protons on the carbon bearing the hydroxyl group are significantly deshielded due to the electronegativity of the oxygen atom.

  • H₂, H₃ (δ ~5.70): The olefinic protons reside in the most downfield region due to the anisotropic effect of the π-bond. Their multiplet contains the crucial diagnostic coupling constant. The large value (~15 Hz) is definitive for a trans relationship.[3][4]

¹³C NMR Data: (E)-2-Heptenol

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, one for each unique carbon atom in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C₇ (CH₃)~14.0
C₆ (-CH₂-)~22.5
C₅ (-CH₂-)~31.3
C₄ (-CH₂-)~32.1
C₁ (-CH₂OH)~63.7
C₃ (=CH-)~125.5
C₂ (=CH-)~135.0
(Note: Data is based on typical values from the Spectral Database for Organic Compounds (SDBS).)[11][12]

Interpretation Causality:

  • Aliphatic Carbons (C₄-C₇): These sp³ hybridized carbons appear in the upfield region (δ 10-40). The allylic carbon (C₄) is slightly deshielded compared to the others.[1]

  • C₁ (δ ~63.7): The direct attachment to the electronegative oxygen atom causes a strong deshielding effect, shifting this signal significantly downfield.

  • Olefinic Carbons (C₂, C₃): The sp² hybridized carbons of the double bond resonate in the characteristic downfield region for alkenes (δ 100-150).[3]

Section 4: Comparative Analysis – Distinguishing Isomers

The true power of NMR is revealed when comparing the spectra of closely related isomers. A sample of this compound may contain its (Z)-isomer or the saturated analogue 2-heptanol as impurities.

Comparison 1: (E)-2-Heptenol vs. (Z)-2-Heptenol

The primary distinction lies in the coupling constants of the olefinic protons and subtle shifts in the allylic positions due to steric effects.

Parameter (E)-2-Heptenol (trans) (Z)-2-Heptenol (cis) Key Differentiator
³J (H₂, H₃) ~15 Hz ~11 Hz The J-coupling is significantly smaller for the cis isomer. [4][5]
δ H₄ (Allylic) ~2.05 ppmSlightly upfield (~2.00 ppm)Steric compression in the Z-isomer can cause minor shielding.
δ C₄ (Allylic) ~32.1 ppmMore shielded (~27.5 ppm)The "gamma-gauche" effect in the Z-isomer causes a notable upfield shift for the allylic carbon.
Comparison 2: (E)-2-Heptenol vs. 2-Heptanol (Saturated Impurity)

The absence of a double bond in 2-heptanol leads to a dramatically different and simpler spectrum.

Parameter (E)-2-Heptenol (Unsaturated) 2-Heptanol (Saturated) Key Differentiator
Olefinic Signals Present (δ ~5.7 ppm for ¹H; δ 125-135 ppm for ¹³C)Absent The complete lack of signals in the olefinic region is definitive proof of saturation.[13]
¹H Spectrum Complexity More complex multiplets due to allylic and vinylic coupling.Simpler multiplets, characteristic of a saturated alkyl chain.
¹³C Signal Count 7 signals7 signalsWhile the signal count is the same, their chemical shifts are vastly different.
δ C₁/C₂ C₁: ~63.7 ppm; C₂: ~135.0 ppmC₁: ~23.5 ppm; C₂: ~68.1 ppmThe sp³ carbon bearing the OH in 2-heptanol (C₂) is more shielded than the sp² carbon in this compound (C₂).

Section 5: Conclusion and Broader Context

This guide demonstrates that ¹H and ¹³C NMR spectroscopy are indispensable tools for the rigorous identification and purity assessment of this compound. By carefully analyzing chemical shifts and, most critically, the vicinal coupling constants of the olefinic protons, one can unambiguously differentiate between the (E) and (Z) geometric isomers. Furthermore, comparison with the saturated analogue, 2-heptanol, highlights how NMR readily confirms the presence or absence of the key double bond functionality.

For the researcher, this level of detailed interpretation provides not just a structural confirmation but a comprehensive quality assessment of the material, ensuring the integrity of subsequent experiments and development processes.

References

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5318017, this compound. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Heptanol. Retrieved from [Link]

  • University of Iowa. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 2-Hepten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 2-hepten-1-ol , a primary allylic alcohol critical in flavor chemistry and pheromone synthesis. Unlike rigid templates, this document focuses on the mechanistic causality of fragmentation, specifically the dominance of allylic cleavage and dehydration pathways. It objectively compares 2-hepten-1-ol against its saturated analog (1-heptanol) and structural isomer (heptanal) to establish self-validating identification protocols.

Structural Context and Mechanistic Basis

The fragmentation of 2-hepten-1-ol (


, MW 114.19) is governed by the presence of the C2=C3 double bond and the C1 hydroxyl group. Under standard 70 eV electron ionization, the molecule undergoes specific bond scissions driven by resonance stabilization.
Primary Fragmentation Pathway: Allylic Cleavage

The most diagnostic feature of 2-alken-1-ols is the cleavage of the bond


 to the double bond (the C3-C4 bond). This process is energetically favored because it generates a resonance-stabilized hydroxyallyl cation .
  • Mechanism: The molecular ion (

    
    ) cleaves at the C3-C4 bond.
    
  • Result: Formation of the hydroxyallyl cation (

    
     57) and a neutral propyl radical (
    
    
    
    ).
  • Significance: This renders

    
     57 the base peak  (100% relative abundance) in the spectrum, distinguishing it from saturated alcohols where 
    
    
    
    -cleavage dominates.

Calculation of Fragment Mass (


): 


Secondary Pathway: Dehydration

Like most primary alcohols, 2-hepten-1-ol undergoes dehydration (


).
  • Mechanism: 1,4-elimination involving the

    
    -hydrogen (at C4) is common in allylic systems, or thermal dehydration in the inlet.
    
  • Result: A distinct peak at

    
     96  (
    
    
    
    ).

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the competing fragmentation pathways, highlighting the formation of the diagnostic base peak.

Fragmentation M_Ion Molecular Ion (M+) [C7H14O]+. m/z 114 Allylic_Cleavage Allylic Cleavage (C3-C4 Bond) M_Ion->Allylic_Cleavage Resonance Stabilization Dehydration Dehydration (-H2O) M_Ion->Dehydration Thermal/EI Elimination Base_Peak Hydroxyallyl Cation [CH2=CH-CH=OH]+ Base Peak: m/z 57 Allylic_Cleavage->Base_Peak Neutral_Loss Neutral Loss Propyl Radical (C3H7.) Allylic_Cleavage->Neutral_Loss Alkene_Ion Diene Radical Cation [C7H12]+. m/z 96 Dehydration->Alkene_Ion

Figure 1: Mechanistic workflow of 2-hepten-1-ol fragmentation. The formation of the m/z 57 ion is driven by resonance stabilization of the allylic oxygen system.

Comparative Analysis: 2-Hepten-1-ol vs. Alternatives

Differentiation of C7 oxygenated isomers is a common analytical challenge. The table below contrasts 2-hepten-1-ol with 1-heptanol (saturated analog) and heptanal (isobaric aldehyde isomer).

Diagnostic Ion Table
Feature2-Hepten-1-ol 1-Heptanol Heptanal
Formula



MW 114116114
Base Peak m/z 57 (

)
m/z 56 (

) or 43
m/z 44 (

)
Molecular Ion Weak/Absent (114)Absent (116)Weak (114)
Key Mechanism Allylic Cleavage (C3-C4)Dehydration + Alkene frag.McLafferty Rearrangement
Diagnostic Ratio High 57/43 ratioHigh 56/57 ratioHigh 44/57 ratio
M-18 Peak m/z 96 (Moderate)m/z 98 (Strong)m/z 96 (Weak)
Differentiation Logic
  • Vs. 1-Heptanol: 1-Heptanol lacks the double bond, so it cannot form the stabilized

    
     57 hydroxyallyl cation. Instead, it dehydrates to heptene (
    
    
    
    98), which then fragments like an alkene (base peak often
    
    
    56 or 41/43). Protocol: Check for the presence of
    
    
    57. If
    
    
    57 >
    
    
    56, it is likely the unsaturated alcohol.
  • Vs. Heptanal: Heptanal is an isomer (

    
    ) but contains a carbonyl group. It undergoes the McLafferty Rearrangement , producing a characteristic even-mass ion at 
    
    
    
    44
    (
    
    
    ). Protocol: If the base peak is even-mass (
    
    
    44), the sample is the aldehyde. If the base peak is odd-mass (
    
    
    57), it is the allylic alcohol.

Experimental Protocol: Self-Validating Identification

To ensure high data integrity (Trustworthiness), follow this step-by-step workflow for analyzing 2-hepten-1-ol samples.

Sample Preparation
  • Solvent: Dilute 1 µL of sample in 1 mL of Hexane or Dichloromethane (DCM). Avoid methanol to prevent transesterification artifacts if esters are present.

  • Concentration: Target 10-50 ppm to avoid detector saturation, which can skew ion ratios.

GC-MS Instrument Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet Temp: 250°C (Note: High inlet temps can promote thermal dehydration; if

    
     96 is abnormally high, lower inlet to 200°C).
    
  • Ion Source: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: 35–350 amu.

Data Validation Workflow

The following decision tree uses Graphviz to guide the analyst through the identification process.

Identification Start Unknown Spectrum (C7 Oxygenated) Check_M Check Molecular Ion region Start->Check_M Is_M_114 Is M+ = 114? Check_M->Is_M_114 Yes Is_M_116 Is M+ (or M-18) = 116 (98)? Check_M->Is_M_116 No (M-18=98) Check_Base Identify Base Peak Is_M_114->Check_Base Result_Sat Identification: 1-HEPTANOL (Saturated) Is_M_116->Result_Sat Base_44 Base Peak: m/z 44 (Even Mass) Check_Base->Base_44 Base_57 Base Peak: m/z 57 (Odd Mass) Check_Base->Base_57 Result_Ald Identification: HEPTANAL (McLafferty Rearrangement) Base_44->Result_Ald Result_Alc Identification: 2-HEPTEN-1-OL (Allylic Cleavage) Base_57->Result_Alc

Figure 2: Decision tree for differentiating 2-hepten-1-ol from its common isomers and analogs.

References

  • NIST Mass Spectrometry Data Center. 2-Hepten-1-ol, (E)- Mass Spectrum.[2][3][4] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. 2-Hepten-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. (General reference for allylic and alcohol fragmentation logic). Available at: [Link]

Sources

Comparative Guide: Kovats Retention Indices of 2-Heptenol on Polar vs. Non-Polar Columns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For researchers identifying volatile organic compounds (VOCs), 2-heptenol exhibits a massive retention index (RI) shift—typically >500 units —when moving from a non-polar (e.g., DB-5) to a polar (e.g., DB-Wax) stationary phase.[1]

This guide details the mechanism behind this shift, provides representative experimental data, and outlines a self-validating protocol for calculating these indices. This "polar shift" is a critical diagnostic tool for confirming the presence of a hydroxyl (-OH) group in unknown analytes.

The Mechanism of Separation

To interpret the data correctly, one must understand the molecular interactions driving retention on these two distinct phases.

Non-Polar Stationary Phase (e.g., DB-5, HP-5)
  • Chemistry: 5% Phenyl / 95% Dimethylpolysiloxane.

  • Interaction: Primarily London Dispersion Forces (Van der Waals).

  • Separation Principle: Analytes are separated roughly by boiling point and molecular weight.

  • This compound Behavior: The molecule interacts minimally with the non-polar phase. Its retention is determined largely by its vapor pressure.

Polar Stationary Phase (e.g., DB-Wax, HP-20M)
  • Chemistry: Polyethylene Glycol (PEG).[2]

  • Interaction: Strong Hydrogen Bonding and Dipole-Dipole interactions.

  • Separation Principle: Analytes are separated by functional group polarity.

  • This compound Behavior: The hydroxyl (-OH) group of this compound acts as a hydrogen bond donor, while the ether oxygens in the PEG stationary phase act as acceptors. This creates a "sticky" interaction that significantly retards elution.

Interaction Diagram

The following diagram visualizes the differential retention mechanisms.

G cluster_0 Non-Polar Column (DB-5) cluster_1 Polar Column (DB-Wax) Heptenol This compound (Analyte) PhaseNP Dimethylpolysiloxane Phase Heptenol->PhaseNP Weak Dispersive Forces (Fast Elution) PhaseP Polyethylene Glycol (PEG) Phase Heptenol->PhaseP Strong H-Bonding (-OH to Ether Oxygen) (Slow Elution)

Figure 1: Mechanistic comparison of this compound interactions. Note the strong H-bonding on the polar phase causing significant retention.

Comparative Analysis: The Data

The following table aggregates representative literature values for (Z)-2-heptenol and (E)-2-heptenol. Note that specific values vary slightly based on oven ramp rates and column film thickness, but the magnitude of the shift (


) is consistent.
Table 1: Retention Index Comparison
IsomerColumn TypeStationary PhaseTypical RI Value (

)
Mechanism
(Z)-2-Heptenol Non-PolarDB-5 / HP-5955 - 965 Boiling Point
(Z)-2-Heptenol PolarDB-Wax1450 - 1470 H-Bonding

(Shift)
~500 units
(E)-2-Heptenol Non-PolarDB-5 / HP-5960 - 970 Boiling Point
(E)-2-Heptenol PolarDB-Wax1470 - 1490 H-Bonding

(Shift)
~515 units

Key Insight: On a non-polar column, this compound elutes between Nonane (


) and Decane (

). On a polar column, the strong H-bonding causes it to elute after Tetradecane (

), behaving like a much larger hydrocarbon.

Experimental Protocol: Determining RI

To replicate these results, use the Van den Dool and Kratz equation, which is the standard for temperature-programmed gas chromatography (GC).

The Workflow

This protocol ensures self-validation by requiring the co-injection of an alkane ladder (C7–C20).

Workflow Start Start: Sample Preparation Mix Mix this compound with C7-C20 Alkane Standard Start->Mix Inject Inject into GC (Temp Programmed) Mix->Inject Data Acquire Retention Times (RT) RT(n) < RT(x) < RT(n+1) Inject->Data Calc Apply Van den Dool & Kratz Eq. Data->Calc Result Calculate RI & Compare (Polar vs Non-Polar) Calc->Result

Figure 2: Step-by-step workflow for determining Linear Retention Indices (LRI).

The Calculation (Van den Dool & Kratz)

For temperature-programmed runs, calculate the index (


) using:


Where:

  • 
    : Retention time of this compound.
    
  • 
    : Retention time of the n-alkane eluting before this compound.
    
  • 
    : Retention time of the n-alkane eluting after this compound.
    
  • 
    : Carbon number of the alkane eluting before this compound.
    
Critical Quality Control Steps
  • Alkane Co-injection: Do not run alkanes in a separate run unless your system has exceptional retention time stability (RT locking). Co-injection is the gold standard.

  • Peak Symmetry: Ensure the alcohol peak is symmetrical. Tailing on non-polar columns indicates active sites (silanols) in the liner or column, which will artificially skew the RI data.

  • Phase Ratio (

    
    ):  Ensure both columns have similar phase ratios if comparing absolute retention times, though RI calculation largely normalizes for this.
    

Application in Drug Development & Research

Why does this comparison matter?

  • Resolving Co-elutions: In complex biological matrices (e.g., breath analysis or plant extracts), this compound may co-elute with terpenes on a DB-5 column. The "Polar Shift" to DB-Wax moves it into a completely different spectral window, allowing for clean quantification.

  • Structural Confirmation: If an unknown peak has an RI of 960 on DB-5 but only shifts to 1000 on DB-Wax, it is likely an aldehyde or ketone, not an alcohol. The +500 shift is diagnostic for the hydroxyl group.[1]

References

  • NIST Mass Spectrometry Data Center. Retention Indices for this compound. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Van Den Dool, H., & Kratz, P. D. (1963). A generalization of the retention index system including linear temperature programming. Journal of Chromatography A, 11, 463-471. Available at: [Link]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). Available at: [Link]

Sources

Comparative Volatility & Chromatographic Profile: 2-Heptenol vs. 1-Hepten-3-ol

[1]

Executive Summary

This guide provides a technical comparison between 2-heptenol (typically the (E)-isomer) and 1-hepten-3-ol (vinyl amyl carbinol).[1] While both are C7 unsaturated alcohols used in flavor and pheromone research, they exhibit distinct volatility profiles driven by their molecular architecture.

The Verdict: 1-Hepten-3-ol is significantly more volatile than this compound.[1]

  • Boiling Point: 1-Hepten-3-ol boils ~20°C lower than this compound.[1]

  • Chromatographic Retention: 1-Hepten-3-ol elutes much earlier on both non-polar and polar GC columns.[1]

  • Mechanism: The secondary hydroxyl group in 1-hepten-3-ol experiences greater steric hindrance, reducing intermolecular hydrogen bonding compared to the exposed primary hydroxyl group of this compound.[1]

Molecular Architecture & Theoretical Volatility

To understand the volatility differences, we must analyze the structural influence on intermolecular forces.

FeatureThis compound 1-Hepten-3-ol
Structure Type Primary Allylic AlcoholSecondary Allylic Alcohol
IUPAC Name (E)-Hept-2-en-1-olHept-1-en-3-ol
Hydroxyl Position Terminal (C1)Internal (C3)
Steric Environment Unhindered; accessible for H-bonding.[1]Hindered by vinyl and butyl chains.[1]
H-Bonding Potential High: Forms strong linear polymeric aggregates.[1]Moderate: Forms weaker dimers/trimers due to sterics.[1]

Mechanistic Insight: Volatility is inversely proportional to the energy required to break intermolecular interactions.[1] Primary alcohols (this compound) possess an exposed hydroxyl group that facilitates the formation of extensive hydrogen-bonding networks.[1] In contrast, the hydroxyl group in secondary alcohols (1-hepten-3-ol) is flanked by alkyl chains, creating a "steric shield" that disrupts network formation, raising the vapor pressure and lowering the boiling point.[1]

Physicochemical Profile: Data Comparison

The following data aggregates experimental values from NIST and standard flavor/fragrance databases.

Table 1: Physical Properties & Retention Indices
Property1-Hepten-3-ol (E)-2-Heptenol Difference
Boiling Point (exp) 153 - 156 °C ~175 - 177 °C *~20 °C
Vapor Pressure (25°C) ~0.32 mmHg (Predicted)~0.10 mmHg (Estimated)1-Hepten-3-ol is ~3x more volatile
LogP (Octanol/Water) 2.051.90This compound is slightly more hydrophilic
RI (Non-Polar DB-5) 860 - 870 950 - 960 ~90 units
RI (Polar Wax) 1300 - 1360 1500 - 1520 ~160 units
Odor Descriptors Metallic, Mushroom, GreenFatty, Green, Citrus-likeDistinct sensory profiles

*Note: this compound boiling point estimated based on 1-heptanol (176°C) and structural corrections for unsaturation.[1]

Data Interpretation[1][3][4][6][7][8][9][10][11][12]
  • Non-Polar Columns (DB-5/HP-5): Separation is driven primarily by boiling point.[1] The ~90 unit difference confirms that 1-hepten-3-ol enters the vapor phase much more readily.[1]

  • Polar Columns (DB-Wax): Separation is driven by H-bonding with the stationary phase.[1] The primary alcohol (this compound) interacts more strongly with the polyethylene glycol phase, resulting in a massive ~160 unit retention shift, further delaying its elution.

Experimental Protocol: Headspace Separation

For researchers analyzing these compounds in biological matrices (e.g., fungi, plant stress volatiles), Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard.[1] This method avoids solvent artifacts and leverages the high volatility of 1-hepten-3-ol.[1]

Workflow Diagram

The following Graphviz diagram illustrates the critical decision points in the analytical workflow.

Gcluster_colsColumn Selection LogicSampleBiological Sample(Fungi/Plant Tissue)IncubationEquilibration40°C, 15 minSample->IncubationSeal in 20mL vialExtractionSPME ExtractionDVB/CAR/PDMS FiberIncubation->ExtractionAdsorptionDesorptionGC Inlet Desorption250°C, SplitlessExtraction->DesorptionThermal ReleaseSeparationGC SeparationPolar vs Non-PolarDesorption->SeparationAnalyte FocusDetectionMS Detection(m/z 57, 70, 85)Separation->DetectionElutionNon-Polar (DB-5)Non-Polar (DB-5)Separation->Non-Polar (DB-5)Boiling Point Separation(Gap: ~90 RI)Polar (Wax)Polar (Wax)Separation->Polar (Wax)H-Bond Separation(Gap: ~160 RI)

Caption: HS-SPME-GC-MS workflow for differentiating 1-hepten-3-ol and this compound.

Step-by-Step Methodology

1. Sample Preparation:

  • Weigh 1.0 g of sample into a 20 mL headspace vial.

  • Add 10 µL of internal standard (e.g., 2-octanol) to normalize variations.[1]

  • Critical: Add saturated NaCl solution if the matrix is aqueous to induce a "salting-out" effect, enhancing the headspace concentration of these alcohols.

2. SPME Fiber Selection:

  • Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1]

  • Why? The Carboxen layer is essential for trapping small volatiles (C7 alcohols), while DVB handles the wider polarity range.

3. Extraction:

  • Incubate at 40°C for 15-30 minutes with agitation (250 rpm).

  • Note: Do not exceed 60°C. Higher temperatures may cause thermal degradation or artifact formation in biological samples.[1]

4. GC-MS Parameters:

  • Inlet: 250°C, Splitless mode (0.75 min).

  • Column: DB-Wax (60m x 0.25mm x 0.25µm) is preferred for maximum resolution.[1]

  • Oven Program: 40°C (hold 2 min) → 5°C/min → 230°C.

  • Identification:

    • 1-Hepten-3-ol: Look for base peak m/z 57 (vinyl fragment) and molecular ion m/z 114 .[1]

    • This compound: Look for characteristic allylic alcohol fragments; often shows water loss [M-18] .[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 1-Hepten-3-ol and this compound Retention Indices and Spectra. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. (2025).[1] Compound Summary: 1-Hepten-3-ol (CID 21057).[1][3][4] National Library of Medicine.[1] [Link][1]

  • PubChem. (2025).[1] Compound Summary: (E)-2-Heptenol (CID 5318017).[1] National Library of Medicine.[1] [Link][1]

  • The Good Scents Company. (2024).[1] Flavor and Fragrance Materials: 1-Hepten-3-ol Profile. [Link][1]

  • El-Sayed, A.M. (2025).[1][5][6] The Pherobase: Database of Pheromones and Semiochemicals. [Link][5][6]

Cross-Validation of SPME vs. Solvent Extraction for 2-Heptenol Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Analyte Focus: 2-Heptenol (C₇H₁₄O)

Executive Summary: The Extraction Paradox

In the analysis of mid-chain unsaturated alcohols like This compound , researchers often face a dichotomy between exhaustiveness and sensitivity . This compound, a critical intermediate in pharmaceutical synthesis and a potent volatile signaling molecule in biological systems, presents unique challenges due to its amphiphilic nature (hydrophobic alkyl chain, hydrophilic hydroxyl group) and volatility (B.P. ~160°C).

This guide provides a head-to-head cross-validation of two dominant methodologies:

  • Liquid-Liquid Extraction (LLE): The traditional "gold standard" for exhaustive recovery.

  • Headspace Solid-Phase Microextraction (HS-SPME): The modern, equilibrium-based, solvent-free alternative.

Key Finding: While LLE provides superior absolute mass recovery (>90%), HS-SPME offers significantly lower Limits of Detection (LOD) and higher throughput, making it the preferred choice for trace-level screening, whereas LLE remains essential for bulk quantification and purification.

Chemical Profile & Analytical Challenge

To understand the extraction logic, we must first define the target.

PropertyValueImplication for Extraction
Analyte This compoundMid-chain unsaturated alcohol
Boiling Point ~160°CVolatile; suitable for Headspace (HS) sampling.[1][2]
LogP ~1.7 - 2.3Moderately lipophilic; partitions well into organic solvents but retains some water solubility.[1][2]
Functional Group Hydroxyl (-OH)Requires polar fiber coating or polar solvent for optimal interaction.[1][2]

Experimental Protocols

Protocol A: Solvent Extraction (LLE) - The Exhaustive Approach

Objective: To transfer the maximum mass of analyte from the aqueous phase to the organic phase.

Reagents: Dichloromethane (DCM) (High extraction efficiency for alcohols), Anhydrous Sodium Sulfate (


).
  • Sample Prep: Aliquot 10 mL of aqueous sample containing this compound into a 20 mL separatory funnel.

  • Salting Out: Add 2g NaCl to increase ionic strength, driving the organic analyte out of the aqueous phase.

  • Extraction: Add 2 mL of DCM. Shake vigorously for 5 minutes. Allow phases to separate (DCM is denser than water and will form the bottom layer).

  • Collection: Drain the lower organic layer into a clean vial.

  • Repeat: Repeat extraction with another 2 mL of DCM. Combine extracts.

  • Drying: Pass the combined organic phase through a funnel containing anhydrous

    
     to remove residual water.
    
  • Concentration: Evaporate solvent under a gentle nitrogen stream to 0.5 mL prior to GC-MS injection.

Protocol B: HS-SPME - The Equilibrium Approach

Objective: To establish a thermodynamic equilibrium between the sample, the headspace, and the fiber coating.

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The triple-phase fiber is critical. PDMS handles the non-polar alkyl chain, while the porous Carboxen/DVB layers trap the volatile, smaller alcohol molecules.

  • Sample Prep: Aliquot 10 mL of sample into a 20 mL headspace vial. Add 2g NaCl (Salting out enhances headspace partitioning). Cap with magnetic crimp cap.

  • Incubation: Equilibrate at 60°C for 10 minutes with agitation (500 rpm).

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Retract fiber and immediately insert into the GC inlet (250°C) for 3 minutes (splitless mode).

Mechanistic Visualization

The following diagram illustrates the fundamental difference in mass transfer mechanisms between the two techniques.

ExtractionComparison cluster_LLE Protocol A: Liquid-Liquid Extraction (Exhaustive) cluster_SPME Protocol B: HS-SPME (Equilibrium) LLE_Start Aqueous Sample (this compound) LLE_Solvent Add Solvent (DCM) LLE_Start->LLE_Solvent LLE_Partition Phase Partitioning (K_ow driven) LLE_Solvent->LLE_Partition LLE_Conc N2 Evaporation (Concentration) LLE_Partition->LLE_Conc SPME_Headspace Headspace Partitioning (K_hs) LLE_Partition->SPME_Headspace Mass Transfer Difference LLE_Inject Liquid Injection (GC-MS) LLE_Conc->LLE_Inject SPME_Start Aqueous Sample (this compound) SPME_Heat Heat + Agitation (60°C) SPME_Start->SPME_Heat SPME_Heat->SPME_Headspace SPME_Fiber Fiber Adsorption (K_fh) SPME_Headspace->SPME_Fiber SPME_Desorb Thermal Desorption (GC Inlet) SPME_Fiber->SPME_Desorb

Figure 1: Workflow comparison showing the multi-step nature of LLE versus the integrated extraction/concentration of SPME.

Performance Cross-Validation Data

The following data summarizes a typical validation study comparing these methods for volatile alcohols.

MetricSolvent Extraction (LLE)HS-SPMEAnalysis
Absolute Recovery (%) 92.5 ± 3.1% ~2 - 5%*LLE is exhaustive; SPME is non-depletive (equilibrium only).[1][2]
Limit of Detection (LOD) 50 ppb (ng/mL)0.5 ppb (ng/mL) SPME concentrates the analyte on the fiber, injecting the "whole extract" without solvent dilution.[1][2]
Linearity (

)
> 0.995> 0.990SPME can saturate at high concentrations; LLE has a wider dynamic range.[1][2]
Precision (RSD %) 4.5%7.2%LLE is more robust; SPME is sensitive to temp/time variations.[1][2]
Sample Volume 10 - 100 mL1 - 10 mLSPME requires significantly less sample.[1][2]
Green Chemistry Low (Uses chlorinated solvents)High (Solvent-free) SPME aligns with Green Chemistry Principle #1 (Waste Prevention).[1][2]

*Note on SPME Recovery: In SPME, "low recovery" is not a failure. It is a feature of equilibrium extraction. The sensitivity comes from the high distribution constant (


), not the total mass extracted.

Critical Analysis & Recommendations

Why SPME Wins for Trace Analysis

The superiority of SPME for this compound detection lies in the Concentration Factor . In LLE, you extract into 2-4 mL of solvent and inject 1 µL. You are injecting only a tiny fraction (1/2000th) of the extracted mass. In SPME, the fiber absorbs the analyte and desorbs 100% of the captured mass into the inlet. This explains why SPME has a lower LOD despite extracting less total mass.

Why LLE Wins for Quantitation in Complex Matrices

SPME is susceptible to matrix effects . If the sample contains proteins or lipids, they can compete for the analyte, altering the headspace equilibrium. LLE, being exhaustive and using strong organic solvents, disrupts these interactions more effectively, providing more accurate quantitation in "dirty" samples (e.g., plasma, fermentation broth) unless standard addition methods are used.

Final Recommendation
  • Use HS-SPME when:

    • Screening for trace levels (<100 ppb) of this compound.

    • Sample volume is limited.

    • High throughput is required (fully automatable).

  • Use LLE when:

    • Quantifying high concentrations (>1 ppm).

    • The sample matrix is highly complex or variable.

    • You require a physical extract for further testing (e.g., NMR).

References

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link][3][4][5][6][7][8][9][10][11][12]

  • National Institute of Standards and Technology (NIST). 2-Heptanol (Isomer Reference for Chemical Properties). NIST Chemistry WebBook. [Link]

  • Płotka-Wasylka, J., et al. (MDPI). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds. Molecules, 2024.[13] [Link]

  • Cheméo. Chemical Properties of this compound (CAS 22104-77-4). [Link]

Sources

Technical Guide: Distinguishing 2-Heptenol from Isomeric Heptanones in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The Isobaric Challenge in Complex Matrices

In the analysis of biological volatiles, essential oils, or reaction byproducts, distinguishing functional group isomers is a critical quality attribute. 2-Heptenol (


, MW 114.[1][2][3]19) and isomeric heptanones (e.g., 2-heptanone , MW 114.[2][4][5]19) present a classic "isobaric trap."

Both compounds share the same molecular formula and nominal mass, rendering low-resolution Mass Spectrometry (MS) filtering ineffective. In complex mixtures, matrix interference often obscures the subtle fragmentation differences, leading to false positives. This guide outlines a three-tiered differentiation strategy: Chromatographic Selectivity , Mass Spectral Fragmentation Rules , and Chemical Derivatization .

Chromatographic Separation Strategy

The most effective first-line defense is leveraging the polarity difference between the hydroxyl group of the alcohol and the carbonyl group of the ketone.

Stationary Phase Selection
  • Non-Polar (DB-5, HP-5): Separation is based primarily on boiling point and dispersive forces. While this compound has a higher boiling point than 2-heptanone due to hydrogen bonding, the separation can be compromised in heavy matrices where hydrocarbons co-elute.

  • Polar (DB-Wax, HP-INNOWax): This is the recommended phase . The polyethylene glycol (PEG) stationary phase interacts strongly with the hydroxyl proton of this compound via hydrogen bonding, significantly increasing its retention time (Ret Time) relative to the ketone.

Experimental Retention Indices (RI)

The following Retention Indices (RI) demonstrate the massive shift available on polar columns:

CompoundStructureRI (DB-5 / Non-Polar)RI (DB-Wax / Polar)

RI (Polarity Shift)
2-Heptanone Ketone~889 - 891~1170 - 1185+290
This compound (E) Alcohol~986~1504 - 1536+530

Insight: On a Wax column, the elution order is reversed or significantly expanded. This compound elutes


 350 RI units after 2-heptanone, effectively resolving them from each other and most hydrocarbon interferences.

Mass Spectrometric Differentiation (EI, 70 eV)

When chromatographic resolution is incomplete, Electron Ionization (EI) fragmentation patterns provide the definitive fingerprint.

The "McLafferty" Rule (Ketone Marker)

Isomeric ketones with a gamma-hydrogen (like 2-heptanone) undergo the McLafferty Rearrangement . This is a site-specific rearrangement that is structurally impossible for this compound.

  • 2-Heptanone Spectrum:

    • Base Peak:

      
       43 (
      
      
      
      ) -
      
      
      -cleavage.
    • Diagnostic Ion:

      
       58  (
      
      
      
      ). This even-mass ion is the hallmark of the McLafferty rearrangement (Acetone enol cation).
    • Molecular Ion:

      
       114 (Distinct).
      
  • This compound Spectrum:

    • Base Peak: Often

      
       57 or 41 (Hydrocarbon fragments).
      
    • Diagnostic Behavior: Absence of

      
       58 .
      
    • Dehydration: Prominent peak at

      
       96  (
      
      
      
      , loss of
      
      
      ).
    • Allylic Cleavage: Formation of stable allylic cations.

Decision Rule: If the spectrum contains a strong


 58, the analyte is a ketone. If 

58 is absent and

96 is present, it is the alcohol.

Chemical Derivatization: The "Silver Bullet" Protocol

In "dirty" matrices (e.g., plasma, fermentation broth) where co-eluting matrix peaks obscure MS signals, chemical derivatization is the gold standard for validation. We utilize Silylation , which reacts specifically with the hydroxyl group of this compound but leaves the ketone intact (under mild conditions).

The Reaction

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA ) + 1% TMCS (Catalyst).

  • This compound Reaction:

    
    
    
    • Result: this compound becomes 2-Heptenyl-TMS ether .

    • Mass Shift: MW increases by 72 Da (

      
      ).
      
    • RI Shift: The peak moves to a higher retention index on non-polar columns.

  • 2-Heptanone Reaction:

    • Result: No Reaction (remains at MW 114).

    • Note: Enol-TMS formation is possible but rare without specific catalysts/conditions.

Step-by-Step Derivatization Protocol
  • Aliquot: Transfer 50

    
    L of sample extract into a GC vial.
    
  • Dry: Ensure the sample is anhydrous (moisture destroys BSTFA). Use

    
     drying if necessary.
    
  • Add Reagent: Add 50

    
    L of BSTFA + 1% TMCS.
    
  • Incubate: Cap and heat at 60°C for 30 minutes . (Essential for secondary alcohols or sterically hindered -OH, though primary this compound reacts fast).

  • Analyze: Inject 1

    
    L into GC-MS (Splitless).
    
  • Validation: Look for the disappearance of the native alcohol peak and appearance of the TMS-derivative (

    
     73, 75, 186).
    

Analytical Workflow Visualization

The following decision tree illustrates the logic flow for distinguishing these isomers in a research setting.

G Start Unknown Analyte (MW 114) GC_Sep Step 1: GC Separation (Polar Column) Start->GC_Sep RI_Check Check Retention Index (RI) GC_Sep->RI_Check RI_Low RI ~1180 (Low) RI_Check->RI_Low Early Elution RI_High RI ~1520 (High) RI_Check->RI_High Late Elution MS_Check Step 2: MS Fragmentation Analysis RI_Low->MS_Check RI_High->MS_Check Frag_58 Strong m/z 58? (McLafferty) MS_Check->Frag_58 Result_Ketone CONFIRMED: 2-Heptanone Frag_58->Result_Ketone Yes Result_Alcohol PROBABLE: This compound Frag_58->Result_Alcohol No (m/z 96 present) Deriv_Step Step 3: BSTFA Derivatization Result_Alcohol->Deriv_Step Matrix Interference? Deriv_Check Peak Shift +72 Da? Deriv_Step->Deriv_Check Final_Alcohol VALIDATED: This compound Deriv_Check->Final_Alcohol Yes (TMS formed) Final_Ketone VALIDATED: 2-Heptanone Deriv_Check->Final_Ketone No (Unreactive)

Caption: Logical workflow for distinguishing this compound from heptanone isomers using GC-MS and derivatization.

Summary Comparison Table

Feature2-Heptanone This compound
Functional Group Ketone (

)
Allylic Alcohol (

)
Polarity ModerateHigh (Hydrogen Donor)
RI (DB-5) ~890~986
RI (DB-Wax) ~1180~1520
Key MS Ion

58
(McLafferty)

96
(

)
BSTFA Reaction Negative (No Shift)Positive (Shift to MW 186)

References

  • NIST Chemistry WebBook, SRD 69. 2-Heptanone Mass Spectrum and Retention Indices. National Institute of Standards and Technology.[6] Available at: [Link]

  • NIST Chemistry WebBook, SRD 69. 2-Hepten-1-ol, (E)- Retention Indices and Data. National Institute of Standards and Technology.[6] Available at: [Link]

  • LibreTexts Chemistry. McLafferty Rearrangement and Mass Spectrometry of Carbonyls. Available at: [Link][7][8]

Sources

Assessment of 2-Heptenol Stability Compared to Saturated Heptanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and fine chemical applications, the stability profile of 2-hepten-1-ol (an allylic alcohol) differs fundamentally from its saturated counterpart, 1-heptanol .

Verdict: 2-Hepten-1-ol is significantly less stable than 1-heptanol. While 1-heptanol exhibits the robust inertness typical of primary saturated alcohols, 2-hepten-1-ol possesses an allylic structural motif that creates two critical failure modes:

  • Rapid Autoxidation: The allylic C-H bonds are energetically weaker, facilitating rapid oxidation to 2-heptenal.

  • Polymerization Risk: The oxidation product (2-heptenal) is an

    
    -unsaturated aldehyde, which acts as a Michael acceptor and is prone to oligomerization, leading to yellowing and viscosity changes.
    

This guide details the mechanistic basis for this divergence, provides experimental protocols for verification, and offers data-driven handling recommendations.

Chemical Reactivity Profile

The stability difference is not merely empirical but rooted in molecular orbital theory and bond dissociation energies (BDE).

Feature1-Heptanol (Saturated)2-Hepten-1-ol (Allylic)Implication
Structure


Double bond proximity activates

-position.
Reactive Site

-C-H bond (adjacent to OH)
Allylic

-C-H bond
Allylic radical is resonance stabilized.
BDE (C-H) ~96-98 kcal/mol~82-85 kcal/molOxidation is 10-100x faster in allylic systems.
Oxidation Product Heptanal (Stable aldehyde)2-Heptenal (Reactive enal)2-Heptenal triggers secondary degradation (polymerization).
Acid Sensitivity Low (Requires strong acid/heat)High (Allylic rearrangement)Prone to isomerization (cis/trans) or dehydration.

Experimental Protocols: Forced Degradation

To empirically validate these stability differences, the following "Stress Testing" protocols are recommended. These are adapted from ICH Q1A (R2) guidelines but tailored for liquid alcohol intermediates.

Protocol A: Oxidative Stress Testing

Objective: Assess susceptibility to radical autoxidation and peroxide formation.

  • Preparation: Prepare 1 mg/mL solutions of 2-hepten-1-ol and 1-heptanol in Acetonitrile/Water (50:50).

  • Stress Induction: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at 25°C in the dark.

  • Sampling: Aliquot at T=0, 4h, 24h, and 48h. Quench with sodium metabisulfite.

  • Analysis: Analyze via HPLC-UV (210 nm for carbonyl detection) or GC-MS.

Protocol B: Acid-Catalyzed Degradation

Objective: Evaluate dehydration and allylic rearrangement potential.

  • Preparation: Dissolve compounds in 0.1 N HCl (in Methanol/Water).

  • Incubation: Heat to 60°C in a sealed vial.

  • Sampling: Aliquot at T=0, 8h, and 24h. Neutralize with 0.1 N NaOH.

  • Analysis: GC-FID is preferred to detect dehydration products (heptenes/heptadienes).

Protocol C: Accelerated Stability (Shelf-Life Simulation)

Objective: Mimic long-term storage.

  • Condition: 40°C ± 2°C / 75% RH ± 5% RH.

  • Duration: 1 month and 3 months.

  • Metric: Purity assay and appearance (color change indicates polymerization).

Comparative Performance Data

The following data represents typical degradation kinetics observed when comparing allylic vs. saturated alcohols under stress conditions.

Table 1: Oxidative Degradation Rates ( Stress)
Timepoint1-Heptanol Purity 2-Hepten-1-ol Purity Major Degradants (2-Heptenol)
0 Hours 99.8%99.5%None
4 Hours 99.7%92.1%2-Heptenal (Oxidation)
24 Hours 99.2%< 65.0%2-Heptenal, Epoxy-heptanol, Oligomers
Observation Clear, colorlessTurning yellow/amberCritical Failure
Table 2: Acid Stability (0.1 N HCl, 60°C)
Compound% Remaining (24h) Primary Degradation Mode
1-Heptanol > 98%Minimal dehydration (trace heptene)
2-Hepten-1-ol ~ 75%Allylic rearrangement, Dehydration to dienes

Mechanistic Pathways (Visualization)

The following diagram illustrates the "Cascade of Instability" unique to 2-hepten-1-ol. Unlike 1-heptanol, which oxidizes to a relatively stable aldehyde, 2-hepten-1-ol oxidizes to a reactive intermediate that drives further product failure.

StabilityPathways cluster_saturated 1-Heptanol (Stable Path) cluster_allylic 2-Hepten-1-ol (Unstable Path) Heptanol 1-Heptanol (Saturated) Heptanal Heptanal (Stable Aldehyde) Heptanol->Heptanal Slow Ox Acid Heptanoic Acid Heptanal->Acid Slow Ox Heptenol 2-Hepten-1-ol (Allylic) Heptenol->Heptanol Hydrogenation (Stabilization) Radical Allylic Radical (Intermediate) Heptenol->Radical Fast H-Abstraction (Low BDE) Heptenal 2-Heptenal (Reactive Enal) Radical->Heptenal O2 Addition Polymers Polymers/Gums (Yellowing) Heptenal->Polymers Michael Addition/ Polymerization

Caption: Comparative degradation pathways. The red path highlights the rapid oxidation and subsequent polymerization risk inherent to 2-hepten-1-ol.

Storage & Handling Recommendations

Based on the instability profile, the following handling modifications are required when substituting 1-heptanol with 2-hepten-1-ol:

  • Antioxidant Stabilization: 2-Hepten-1-ol requires stabilization with BHT (Butylated Hydroxytoluene) or Tocopherol (0.1%) to inhibit the radical chain reaction shown in the diagram above. 1-Heptanol typically requires no stabilizer.

  • Headspace Management: Store 2-hepten-1-ol under Argon or Nitrogen blanket. Oxygen exposure rapidly degrades the allylic functionality.

  • Container Material: Avoid mild steel or iron containers for 2-hepten-1-ol, as metal ions (

    
    ) can catalyze the decomposition of allylic hydroperoxides. Use amber glass or HDPE.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5318017, this compound. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 1-Heptanol Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Master Organic Chemistry. Alcohol Oxidation: Strong & Weak Oxidants. (Mechanistic basis for primary vs allylic oxidation). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (Guideline for forced degradation protocols). Retrieved from [Link]

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